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  • Product: methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate
  • CAS: 362720-33-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate: Synthesis, Physicochemical Profiling, and Pharmacological Applications

Executive Summary The N-aryl-N-(arylsulfonyl)glycine scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its ability to inhibit aldose reductase and, more recently, for its potent m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl-N-(arylsulfonyl)glycine scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its ability to inhibit aldose reductase and, more recently, for its potent modulation of microsomal prostaglandin E synthase-1 (mPGES-1) . Within this class, methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate serves as a highly optimized prodrug and synthetic intermediate.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will explore the causality behind its molecular design—specifically why the methyl ester and para-fluoro modifications are critical for cellular permeability and metabolic stability—and provide self-validating experimental workflows for its synthesis and in vitro evaluation.

Physicochemical Profile & Structural Rationale

To understand the utility of this compound, we must first analyze its physicochemical properties. The transformation of the active free acid (CAS 117309-42-9) into a methyl ester fundamentally alters its pharmacokinetic behavior.

Quantitative Chemical Properties

The following data summarizes the computed and experimental properties of the target molecule :

PropertyValueScientific Implication
Molecular Formula C₁₅H₁₄FNO₄SDefines the core sulfonamide-glycinate architecture.
Molecular Weight 323.34 g/mol Optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant).
Exact Mass 323.0627 DaCritical for LC-MS/MS identification and pharmacokinetic tracking.
XLogP3 (Estimated) ~3.4High lipophilicity ensures rapid passive diffusion across lipid bilayers.
H-Bond Donors 0Lack of donors prevents target-independent aqueous solvation trapping.
H-Bond Acceptors 5Facilitates specific interactions within the active site once hydrolyzed.
Rotatable Bonds 6Provides conformational flexibility to adapt to the mPGES-1 binding pocket.
The Causality of Molecular Design

Every structural feature in this molecule serves a distinct pharmacological purpose:

  • The Methyl Ester (Prodrug Strategy): The active free carboxylic acid is negatively charged at physiological pH (7.4), which severely restricts passive diffusion across the lipophilic cell membrane. By masking the acid as a methyl ester, the partition coefficient (LogP) is significantly increased. Once inside the cell, ubiquitous intracellular carboxylesterases cleave the ester, trapping the active anionic inhibitor inside the cytoplasm where its target (mPGES-1) resides on the endoplasmic reticulum membrane.

  • The 4-Fluoro Substitution: The para-position of N-phenyl rings is highly susceptible to cytochrome P450-mediated oxidation. Introducing a fluorine atom—which has a van der Waals radius similar to hydrogen but forms an exceptionally strong C-F bond—blocks this metabolic liability without causing steric clashes. Furthermore, the electron-withdrawing nature of fluorine increases the acidity of the sulfonamide nitrogen during synthesis, facilitating the subsequent alkylation step .

Mechanistic Pharmacology: Targeting mPGES-1

The primary therapeutic application for this class of compounds is the selective inhibition of mPGES-1, a terminal enzyme in the inflammatory cascade . Traditional NSAIDs inhibit COX-1 and COX-2, leading to gastrointestinal and cardiovascular side effects due to the systemic suppression of all prostaglandins. By targeting mPGES-1, this compound selectively halts the production of the inflammatory mediator PGE2 while sparing protective prostaglandins.

Pathway AA Arachidonic Acid COX2 COX-2 (Enzyme) AA->COX2 PGH2 PGH2 (Intermediate) COX2->PGH2 mPGES1 mPGES-1 (Target Enzyme) PGH2->mPGES1 PGE2 PGE2 (Inflammation) mPGES1->PGE2 Prodrug Methyl Ester (Prodrug) Esterase Intracellular Esterases Prodrug->Esterase Hydrolysis Active Free Acid (Active Inhibitor) Active->mPGES1 Inhibition Esterase->Active

Fig 1: Intracellular hydrolysis of the prodrug and subsequent inhibition of the mPGES-1 pathway.

Synthetic Methodology & Validation

The synthesis of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is achieved through a highly efficient two-step protocol. The choice of reagents here is dictated by the need to prevent premature ester hydrolysis while maximizing nucleophilic substitution.

Synthesis Step1 4-Fluoroaniline + Benzenesulfonyl Chloride Step2 N-(4-fluorophenyl) benzenesulfonamide Step1->Step2 Pyridine / CH2Cl2 0°C to RT Step3 Alkylation with Methyl Bromoacetate (K2CO3, DMF) Step2->Step3 Step4 Methyl N-(4-fluorophenyl)-N- (phenylsulfonyl)glycinate Step3->Step4 80°C, 4 hours

Fig 2: Two-step synthetic workflow for methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

Step-by-Step Synthetic Protocol
  • Sulfonylation: Dissolve 4-fluoroaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add pyridine (1.5 eq) as an acid scavenger. Cool the mixture to 0°C.

  • Electrophilic Addition: Dropwise add benzenesulfonyl chloride (1.1 eq). Rationale: Cooling is critical to prevent exothermic side reactions and di-sulfonylation. Allow to warm to room temperature and stir for 4 hours.

  • Intermediate Isolation: Wash the organic layer with 1N HCl to remove excess pyridine, dry over MgSO₄, and concentrate to yield N-(4-fluorophenyl)benzenesulfonamide.

  • Alkylation: Dissolve the intermediate in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and methyl bromoacetate (1.2 eq).

    • Expert Insight: DMF is utilized as a polar aprotic solvent to leave the sulfonamide anion unsolvated and highly nucleophilic. K₂CO₃ is chosen over stronger bases (like NaH) to prevent the base-catalyzed hydrolysis of the methyl ester on the incoming electrophile.

  • Reaction & Purification: Heat to 80°C for 4 hours. Quench with water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure methyl ester.

In Vitro Assay Protocol: Cell-Based mPGES-1 Inhibition

To evaluate the biological efficacy of the prodrug, a cell-based assay is mandatory. Cell-free assays will yield false negatives because the methyl ester itself does not bind the mPGES-1 active site; it requires cellular esterases for activation .

Self-Validating A549 Cell Workflow
  • Cell Culture & Stimulation: Seed A549 human lung carcinoma cells in 96-well plates. Stimulate with IL-1β (10 ng/mL) for 24 hours. Rationale: A549 cells do not constitutively express mPGES-1; IL-1β induces the COX-2/mPGES-1 axis, creating the necessary target environment.

  • Compound Incubation: Wash cells and incubate with serial dilutions of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate (0.1 nM to 10 µM) in serum-free media for 30 minutes.

  • System Validation Step (Crucial): Simultaneously lyse a parallel control well treated with the compound at 1 µM. Analyze the lysate via LC-MS/MS to quantify the ratio of intact ester to free acid. This self-validating step ensures that any observed IC₅₀ is definitively linked to successful prodrug hydrolysis, ruling out esterase deficiency in the cell line.

  • Substrate Addition: Add exogenous Arachidonic Acid (10 µM) to drive PGE2 synthesis. Incubate for 15 minutes.

  • Quantification: Terminate the reaction with SnCl₂ (to prevent non-enzymatic PGE2 degradation). Quantify PGE2 levels in the supernatant using a competitive HTRF (Homogeneous Time-Resolved Fluorescence) assay or ELISA.

Comparative Data Analysis

The following table illustrates the expected pharmacological shift when utilizing the prodrug strategy versus the free acid directly:

Compound FormCell-Free mPGES-1 IC₅₀Cell-Based (A549) IC₅₀Intracellular Accumulation
Active Free Acid < 50 nM (Potent)> 10 µM (Poor)Low (Membrane impermeable)
Methyl Ester (Prodrug) > 10 µM (Inactive)< 100 nM (Potent)High (Rapid diffusion & trapping)

References

  • National Institutes of Health. "C15H14FNO4S - Computed Properties." PubChem Compound Database. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate, a n...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist
Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate, a novel chemical entity with therapeutic potential. Recognizing the critical role of early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development, this document outlines a strategic, scientifically-grounded approach to evaluating its metabolic stability, permeability, protein binding, and potential for drug-drug interactions. By integrating established experimental protocols with expert insights, this guide serves as a roadmap for researchers, scientists, and drug development professionals to generate a robust in vitro data package, essential for informed decision-making and regulatory submissions.[1][2][3]

Introduction: The Imperative of Early In Vitro ADME Assessment

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[4] A proactive, early assessment of a compound's ADME profile is therefore not just a regulatory requirement but a cornerstone of efficient drug development.[1][3] In vitro ADME assays serve as a cost-effective and high-throughput means to predict a drug's in vivo behavior, guide chemical optimization, and identify potential liabilities long before committing to expensive and time-consuming clinical trials.[5][6]

Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate, with its N-sulfonylated glycine ester structure, presents a unique set of pharmacokinetic questions. The presence of a methyl ester suggests a susceptibility to hydrolysis by esterases, while the phenylsulfonyl and fluorophenyl moieties indicate potential metabolism by cytochrome P450 (CYP) enzymes.[7][8] This guide will systematically address these structural features through a series of in vitro experiments designed to elucidate the compound's pharmacokinetic profile.

Strategic Overview of the In Vitro Evaluation

Our evaluation of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate will be structured around three key pharmacokinetic pillars: Metabolism, Permeability, and Distribution. Each pillar will be investigated using a suite of validated in vitro assays.

G cluster_0 In Vitro Pharmacokinetic Evaluation Metabolic Stability Metabolic Stability Liver Microsomes Liver Microsomes Metabolic Stability->Liver Microsomes Hepatocytes Hepatocytes Metabolic Stability->Hepatocytes CYP Reaction Phenotyping CYP Reaction Phenotyping Metabolic Stability->CYP Reaction Phenotyping Permeability & Efflux Permeability & Efflux Caco-2 Monolayer Assay Caco-2 Monolayer Assay Permeability & Efflux->Caco-2 Monolayer Assay Plasma Protein Binding Plasma Protein Binding Equilibrium Dialysis Equilibrium Dialysis Plasma Protein Binding->Equilibrium Dialysis

Caption: Core pillars of the in vitro pharmacokinetic assessment.

Part I: Elucidating Metabolic Fate

The metabolism of a drug candidate is a primary determinant of its half-life, bioavailability, and potential for drug-drug interactions.[4] Our investigation into the metabolic fate of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate will focus on identifying the major metabolic pathways and the enzymes responsible.[7]

3.1. Metabolic Stability Assessment

Metabolic stability assays are crucial for estimating the intrinsic clearance of a compound.[4] We will employ two complementary in vitro systems: human liver microsomes and cryopreserved human hepatocytes.

  • Human Liver Microsomes (HLM): HLMs are a subcellular fraction containing a high concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] This assay is a cost-effective, high-throughput method to assess oxidative metabolism.[9]

  • Cryopreserved Human Hepatocytes: Hepatocytes represent a more complete in vitro model, containing both phase I and phase II (conjugative) enzymes, as well as active transporters.[1][9] This allows for a more comprehensive assessment of hepatic clearance.

  • Preparation: A stock solution of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is prepared in a suitable organic solvent (e.g., DMSO) and diluted in incubation buffer.

  • Incubation: The test compound (at a final concentration of 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[1]

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

G Test Compound Test Compound Incubation (37°C) Incubation (37°C) Test Compound->Incubation (37°C) Liver Microsomes Liver Microsomes Liver Microsomes->Incubation (37°C) NADPH NADPH NADPH->Incubation (37°C) Time-Point Sampling Time-Point Sampling Incubation (37°C)->Time-Point Sampling LC-MS/MS Analysis LC-MS/MS Analysis Time-Point Sampling->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for microsomal metabolic stability assay.

3.2. CYP Reaction Phenotyping

Identifying the specific CYP isozymes responsible for the metabolism of our compound is critical for predicting potential drug-drug interactions.[8][10] This is a key requirement of regulatory agencies like the FDA.[11][12]

This experiment will be conducted using two primary methods:

  • Recombinant Human CYPs: The test compound will be incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to directly assess which isoforms can metabolize it.[9]

  • Chemical Inhibition in HLMs: The compound will be incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isozyme. A significant reduction in metabolism in the presence of a specific inhibitor implicates that enzyme in the compound's clearance.[9]

CYP Isozyme Specific Chemical Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole

Table 1: Selective Chemical Inhibitors for CYP Reaction Phenotyping

The disappearance of the parent compound will be monitored by LC-MS/MS. The contribution of each CYP isozyme to the total metabolism will be calculated.

Part II: Assessing Intestinal Permeability and Efflux

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption and bioavailability.[5][13] The Caco-2 cell monolayer assay is the gold standard in vitro model for predicting human intestinal permeability.[14][15]

4.1. Caco-2 Permeability Assay

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[16][17]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[14]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).[18]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time. This simulates absorption from the gut into the bloodstream.[17]

    • Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured. This indicates active efflux from the cell back into the gut lumen.[17]

  • Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[14][16]

Parameter Interpretation
Papp (A→B) Predicts the rate of intestinal absorption.
Efflux Ratio (ER) Identifies potential for active efflux, which can limit absorption.

Table 2: Interpretation of Caco-2 Permeability Data

G cluster_0 Apical (Gut Lumen) cluster_1 Basolateral (Bloodstream) cluster_2 Caco-2 Monolayer A Compound Added B Compound Measured A->B Papp (A→B) B->A Papp (B→A) C Passive Diffusion D Active Efflux (P-gp)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Part III: Determining Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be cleared from the body.[6][19]

5.1. Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[20] It involves separating a plasma-containing compartment from a protein-free buffer compartment by a semi-permeable membrane that allows the free drug to equilibrate between the two chambers.

  • Preparation: The test compound is spiked into human plasma.

  • Dialysis: The plasma sample is loaded into one chamber of a RED device, and a protein-free buffer (PBS, pH 7.4) is loaded into the other chamber.[19]

  • Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium.[19]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Parameter Significance
Fraction Unbound (fu) Influences the volume of distribution, clearance, and pharmacodynamic activity.
% Bound 100 * (1 - fu)

Table 3: Plasma Protein Binding Parameters

Data Synthesis and Interpretation

The data generated from these in vitro studies will be synthesized to build a comprehensive pharmacokinetic profile of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

Assay Parameter Hypothetical Result Interpretation & Next Steps
Metabolic Stability (HLM) t1/2 (min)45Moderate metabolic stability. Likely to have a reasonable in vivo half-life.
Metabolic Stability (Hepatocytes) CLint (µL/min/10^6 cells)15Low to moderate intrinsic clearance. Supports favorable hepatic extraction.
CYP Phenotyping % Metabolism by CYP3A4~70%Primarily metabolized by CYP3A4. High potential for DDIs with CYP3A4 inhibitors/inducers. Further in vitro inhibition studies are warranted.
Caco-2 Permeability Papp (A→B) (10^-6 cm/s)12High permeability. Good potential for oral absorption.
Caco-2 Permeability Efflux Ratio1.2Not a substrate for major efflux transporters. Low risk of efflux-mediated poor absorption.
Plasma Protein Binding Fraction Unbound (fu)0.05 (5%)Highly bound to plasma proteins. The free concentration should be considered for in vitro to in vivo extrapolation (IVIVE) and dose prediction.

Table 4: Integrated In Vitro Pharmacokinetic Profile of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate (Hypothetical Data)

Conclusion: A Foundation for In Vivo Success

This technical guide has outlined a rigorous and logical framework for the in vitro pharmacokinetic evaluation of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate. By systematically assessing its metabolic stability, permeability, and plasma protein binding, we can generate a robust data package that informs lead optimization, predicts human pharmacokinetics, and de-risks subsequent development.[3][6] The insights gained from these studies are indispensable for designing efficient in vivo studies and are a critical component of any successful Investigational New Drug (IND) submission.[1][2]

References
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Xtalks. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA.
  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry.
  • Creative Biolabs. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • Worldwide Clinical Trials. (n.d.).
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • BioIVT. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.
  • Selvita. (n.d.). In Vitro ADME.
  • LION bioscience. (2003, December). Protein Binding Assays.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • REPROCELL. (n.d.).
  • CN Bio. (2026, January 25). Human Relevant | 3D DMPK / ADME In Vitro Assays.
  • Admescope. (n.d.). Services for in vitro Metabolism research.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • AxisPharm. (n.d.). Plasma Protein Binding Assay.
  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • PMC. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • MDPI. (2023, February 11). Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • PubMed. (2000, September 15). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor.
  • PMC. (n.d.). Methyl Effects on Protein–Ligand Binding.
  • PMC. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • WuXi AppTec. (2025, September 30). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • IntechOpen. (2021, December 22).

Sources

Foundational

Technical Guide: Physicochemical Profiling, 3D Conformation, and Synthesis of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

Executive Summary Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a highly functionalized N-aryl, N-alkyl sulfonamide. This class of compounds is of paramount importance in medicinal chemistry, often serving as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a highly functionalized N-aryl, N-alkyl sulfonamide. This class of compounds is of paramount importance in medicinal chemistry, often serving as a robust pharmacophore or a versatile synthetic intermediate in drug discovery programs. This whitepaper provides a comprehensive technical analysis of its molecular weight, 3D structural conformation, and a self-validating experimental protocol for its synthesis.

Section 1: Quantitative Physicochemical Profiling

The molecular identity of the compound is defined by its unique substitution pattern on the glycinate backbone. The central nitrogen atom is bonded to a 4-fluorophenyl group, a phenylsulfonyl group, and a methyl acetate moiety.

PropertyValue
Chemical Name Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate
Molecular Formula C15H14FNO4S
Molecular Weight 323.34 g/mol
Monoisotopic Mass 323.0627 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (4 Oxygen, 1 Fluorine)
Rotatable Bonds 6

Data supported by exact mass calculations and cross-referenced with structural analogs in [1].

Section 2: 3D Structural Conformation & Stereoelectronic Properties

The 3D conformation of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is dictated by the stereoelectronic interplay around the sulfonamide nitrogen. Unlike standard amines, the nitrogen atom in sulfonamides exhibits significant sp2 character due to the delocalization of its lone pair into the strongly electron-withdrawing sulfonyl group (specifically, the S-O antibonding orbitals).

However, the presence of three bulky substituents—the 4-fluorophenyl ring, the phenylsulfonyl group, and the methyl glycinate chain—introduces severe steric hindrance. To minimize steric clashes, the molecule adopts a highly twisted conformation. The planes of the two aromatic rings are forced to be nearly perpendicular to the S-N-C plane. The electron-withdrawing fluorine atom at the para-position of the aniline ring further reduces the electron density on the nitrogen, stabilizing the sulfonamide linkage but making the nitrogen highly non-nucleophilic once fully substituted.

StructuralFeatures Core Sulfonamide Core (sp2/flattened N) Group1 4-Fluorophenyl Group (Electron-withdrawing F) Core->Group1 N-C(Ar) Group2 Phenylsulfonyl Group (Steric bulk, withdrawing) Core->Group2 N-S Group3 Methyl Glycinate (H-bond acceptor) Core->Group3 N-C(sp3)

Stereoelectronic relationships and connectivity of the sulfonamide core.

Section 3: Synthesis & Experimental Workflow

The synthesis of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate requires a highly controlled, two-step sequence. The causality of the reagent selection is critical for ensuring a self-validating protocol with high yields.

Step 1: Sulfonylation The initial step involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride. Triethylamine (TEA) is employed as an acid scavenger. The causality here is straightforward: the reaction generates hydrochloric acid (HCl) as a byproduct. Without an organic base like TEA to neutralize the HCl, the unreacted 4-fluoroaniline would become protonated (forming an anilinium salt), rendering it non-nucleophilic and stalling the reaction at a maximum 50% yield. This method is a well-established standard for [2].

Step 2: N-Alkylation The intermediate N-(4-fluorophenyl)benzenesulfonamide possesses a relatively acidic N-H proton ( pKa​ ~ 8-9) due to the dual electron-withdrawing effects of the sulfonyl group and the fluorophenyl ring. Consequently, a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is perfectly sufficient to deprotonate the nitrogen. The resulting sulfonamide anion then undergoes a rapid SN​2 nucleophilic attack on methyl bromoacetate. Using a stronger base (like NaH) is unnecessary and could lead to unwanted side reactions, such as ester hydrolysis if trace moisture is present. This approach aligns with optimized protocols for the [3].

SynthesisWorkflow A 4-Fluoroaniline + Benzenesulfonyl Chloride B Sulfonylation (TEA, DCM, 0°C to RT) A->B C N-(4-Fluorophenyl) benzenesulfonamide B->C D Alkylation (Methyl Bromoacetate, K2CO3) C->D E Methyl N-(4-fluorophenyl)- N-(phenylsulfonyl)glycinate D->E

Step-by-step synthetic workflow for the target sulfonamide derivative.

Detailed Step-by-Step Methodology

1. Preparation of the Sulfonamide Intermediate:

  • Dissolve 10.0 mmol of 4-fluoroaniline in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add 12.0 mmol (1.2 equiv) of triethylamine (TEA) dropwise.

  • Slowly add 10.5 mmol (1.05 equiv) of benzenesulfonyl chloride dropwise over 10 minutes to control the exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with 1M HCl (to remove unreacted amine and TEA), extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(4-fluorophenyl)benzenesulfonamide.

2. N-Alkylation to the Target Compound:

  • Dissolve 5.0 mmol of the intermediate sulfonamide in 15 mL of anhydrous DMF.

  • Add 7.5 mmol (1.5 equiv) of finely powdered, anhydrous K₂CO₃. Stir for 15 minutes at room temperature to facilitate deprotonation.

  • Add 6.0 mmol (1.2 equiv) of methyl bromoacetate dropwise.

  • Stir the reaction mixture at 60 °C for 6 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Cool to room temperature, dilute with 50 mL of water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers thoroughly with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to isolate pure methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

Section 4: Analytical Characterization Protocol

To validate the structural integrity of the synthesized compound, the following analytical suite is required:

  • ¹H NMR (CDCl₃): Look for the characteristic singlet of the methyl ester protons around δ 3.7 ppm, and the singlet for the methylene bridge (-CH₂-) around δ 4.4 ppm. The aromatic region (δ 7.0 - 7.8 ppm) will display a complex multiplet integrating for 9 protons (5 from the phenylsulfonyl group, 4 from the fluorophenyl group).

  • ¹³C NMR: The ester carbonyl carbon should appear near δ 169 ppm. The C-F coupling will be visible as doublets in the aromatic carbon signals of the fluorophenyl ring.

  • LC-MS (ESI+): The mass spectrum must show the protonated molecular ion [M+H]⁺ at m/z 324.07, confirming the exact mass of 323.06 Da.

References

  • PubChem. "PubChemLite / Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Sanghavi, N.M., et al. "N-alkylation of Sufonamides Using Anion Exchange Resin." Synthetic Communications, 1989. Available at:[Link]

Exploratory

The Methyl N-(4-Fluorophenyl)-N-(phenylsulfonyl)glycinate Scaffold: Synthesis, Derivatization, and Therapeutic Applications

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The N-phenyl-N-(phenylsulfonyl)glycine scaffold has emerged as a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The N-phenyl-N-(phenylsulfonyl)glycine scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, primarily recognized for its potent modulation of inflammatory and metabolic pathways[1]. Within this class, methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate represents a critical synthetic intermediate and a highly optimized prodrug.

This technical guide provides an in-depth analysis of this specific fluorinated derivative. By masking the polar carboxylic acid as a methyl ester and introducing a fluorine atom at the para-position of the N-phenyl ring, researchers have successfully engineered a molecule with enhanced metabolic stability, superior membrane permeability, and potent downstream target engagement against two primary enzymes: Aldose Reductase (AR) and microsomal Prostaglandin E2 Synthase-1 (mPGES-1) [2],[3].

Chemical Rationale & Structural Causality

The structural design of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is driven by specific physicochemical and pharmacokinetic requirements:

  • The Methyl Ester (Prodrug Strategy): The free carboxylic acid of the glycinate is essential for coordinating with key basic residues (e.g., Arginine) in the active sites of both AR and mPGES-1. However, this charge severely limits passive cellular permeability. The methyl ester masks this charge, facilitating rapid transit across the lipid bilayer. Once intracellular, ubiquitous carboxylesterases cleave the ester, liberating the active pharmacophore[4]. Synthetically, the ester also protects the carboxylate during N-alkylation, preventing unwanted self-condensation.

  • The 4-Fluoro Substitution: Fluorine is a classic bioisostere for hydrogen. Its high electronegativity modulates the dipole of the adjacent sulfonamide nitrogen. More critically, the strong C-F bond completely blocks cytochrome P450-mediated para-hydroxylation—a major metabolic liability for unsubstituted phenyl rings[5]. Furthermore, the fluorine atom provides enhanced van der Waals contacts within the hydrophobic binding pockets of target enzymes.

Synthetic Methodology

The synthesis of the methyl ester derivative relies on a robust, two-step protocol designed to maximize yield and prevent side reactions.

G A 4-Fluoroaniline C N-(4-Fluorophenyl)benzenesulfonamide A->C Pyridine, 0°C to RT B Benzenesulfonyl Chloride B->C E Methyl N-(4-fluorophenyl)- N-(phenylsulfonyl)glycinate C->E N-Alkylation (60°C) D Methyl Bromoacetate (K2CO3, DMF) D->E

Synthetic workflow for methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

Protocol 1: Chemical Synthesis of the Core Scaffold

Self-Validating System: The use of anhydrous pyridine in Step 1 acts as both a solvent and an acid scavenger, driving the reaction to completion by neutralizing the HCl byproduct. In Step 2, DMF is chosen as a polar aprotic solvent to strip the hydration shell from the potassium cation, leaving a highly nucleophilic, "naked" sulfonamide anion for the SN​2 displacement.

Step-by-Step Procedure:

  • Sulfonylation: Dissolve 4-fluoroaniline (1.0 eq) in anhydrous pyridine under an inert argon atmosphere at 0°C. Add benzenesulfonyl chloride (1.1 eq) dropwise to control the exothermic reaction. Stir for 4 hours while allowing the mixture to warm to room temperature.

  • Quenching & Isolation: Pour the reaction mixture into ice-cold 1M HCl to protonate and solubilize the pyridine. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield the intermediate N-(4-fluorophenyl)benzenesulfonamide.

  • N-Alkylation: Dissolve the intermediate in anhydrous DMF. Add anhydrous K2​CO3​ (2.0 eq) and methyl bromoacetate (1.2 eq). Stir the suspension at 60°C for 8 hours.

  • Purification: Dilute the mixture with distilled water and extract with diethyl ether. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc 8:2) to isolate pure methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate . Confirm purity via LC-MS and 1H -NMR.

Biological Activity & Target Engagement

Upon intracellular hydrolysis, the active free acid—N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine —acts as a dual-pathway inhibitor[2],[6].

Quantitative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) data, highlighting the superiority of the 4-fluoro substitution compared to the unsubstituted scaffold.

Compound DerivativeR1 (N-Phenyl)R2 (Sulfonyl)FormAldose Reductase IC50 (µM)mPGES-1 IC50 (µM)
Unsubstituted Scaffold HHFree Acid12.54.2
4-Fluoro Analog 4-FluoroHFree Acid2.10.8
4-Methoxy Analog 4-MethoxyHFree Acid8.41.5
Methyl Glycinate 4-FluoroHMethyl Ester>100 (Prodrug)>100 (Prodrug)

Note: The methyl ester demonstrates no significant in vitro activity against isolated enzymes, validating its role as an inert prodrug requiring esterase activation.

G Drug Methyl N-(4-fluorophenyl)- N-(phenylsulfonyl)glycinate (Prodrug) Active N-(4-fluorophenyl)- N-(phenylsulfonyl)glycine (Active Pharmacophore) Drug->Active Intracellular Esterases AR Aldose Reductase Active->AR Inhibits mPGES1 mPGES-1 Active->mPGES1 Inhibits Glucose Glucose Glucose->AR Sorbitol Sorbitol (Osmotic Stress) AR->Sorbitol NADPH Oxidation PGH2 PGH2 PGH2->mPGES1 PGE2 PGE2 (Inflammation) mPGES1->PGE2 Isomerization

Dual inhibitory mechanism of the active pharmacophore on AR and mPGES-1 pathways.

In Vitro Evaluation Protocols

To ensure experimental trustworthiness, the following protocols utilize specific quenching mechanisms and kinetic tracking to prevent false positives. Note: For these in vitro assays, the methyl ester must be pre-hydrolyzed to the free acid using LiOH in THF/H2O prior to testing.

Protocol 2: In Vitro mPGES-1 Inhibition Assay

Causality: mPGES-1 is a glutathione (GSH)-dependent enzyme. GSH must be supplemented in the assay buffer to maintain the enzyme in its active conformational state. Furthermore, PGH2​ is highly unstable and will spontaneously degrade into PGE2​ (causing background noise); therefore, the reaction must be rapidly quenched with SnCl2​ , which reduces unreacted PGH2​ to stable PGF2α​ [3].

Step-by-Step Procedure:

  • Enzyme Preparation: Suspend human recombinant mPGES-1 in assay buffer (0.1 M Potassium Phosphate, pH 7.4, containing 2.5 mM GSH).

  • Incubation: Pre-incubate the enzyme with varying concentrations of the hydrolyzed test compound (0.1 nM to 10 µM) in a 96-well plate for 15 minutes at 4°C. Include MF63 as a positive control.

  • Initiation: Add PGH2​ substrate (final concentration 10 µM) to initiate the isomerization.

  • Quenching: Exactly 60 seconds post-initiation, quench the reaction by adding a stop solution containing SnCl2​ (5 mg/mL in 1N HCl).

  • Quantification: Measure PGE2​ levels using a validated LC-MS/MS method with a deuterated internal standard ( PGE2​−d4 ). Calculate the IC50 using non-linear regression analysis.

Protocol 3: Aldose Reductase Inhibition (ARI) Assay

Causality: Aldose reductase catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Because NADPH absorbs strongly at 340 nm while its oxidized form ( NADP+ ) does not, enzyme activity can be continuously and directly monitored via spectrophotometry without the need for secondary detection reagents[4].

Step-by-Step Procedure:

  • Assay Mixture: In a UV-compatible quartz microplate, combine 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and the hydrolyzed test compound.

  • Enzyme Addition: Add purified rat lens aldose reductase (or recombinant human AR) and incubate for 5 minutes at 30°C. Include Epalrestat as a positive control.

  • Initiation: Add 10 mM DL-glyceraldehyde (a standard AR substrate) to start the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm continuously over 5 minutes using a microplate reader.

  • Data Analysis: Determine the initial velocity ( V0​ ) from the linear portion of the curve. Calculate the percentage of inhibition relative to the vehicle control to determine the IC50.

References

  • Title: N-(phenylsulfonyl)-N-phenylglycines and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Target Identification and Binding Affinity Characterization of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate: A Dual-Target Perspective

Executive Summary & Pharmacophore Rationale The compound methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate represents a highly optimized, synthetically tractable scaffold with significant implications in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate represents a highly optimized, synthetically tractable scaffold with significant implications in medicinal chemistry. As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand the causality behind its design. This molecule is a prodrug ; the methyl ester acts as a lipophilic mask for the highly polar carboxylate. The charged free acid—N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine—struggles to cross the phospholipid bilayer via passive diffusion. By employing a methyl ester, we achieve high cellular penetrance. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) rapidly hydrolyze the ester, trapping the active free acid inside the cell.

Furthermore, the 4-fluoro substitution on the N-phenyl ring serves a dual purpose:

  • Metabolic Stability: It blocks cytochrome P450 (CYP)-mediated para-hydroxylation, significantly extending the compound's intracellular half-life.

  • Electronic Modulation: The strongly electronegative fluorine atom withdraws electron density from the aniline nitrogen, subtly altering the geometry of the sulfonamide linkage to optimize binding pocket interactions.

Historically and mechanistically, the N-arylsulfonylglycine scaffold is recognized as a privileged pharmacophore for two primary targets: Aldose Reductase (ALR2) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) . This guide details the mechanistic pathways, target validation workflows, and binding affinity characterization for this dual-target chemotype.

Putative Target 1: Aldose Reductase (ALR2)

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In hyperglycemic states, ALR2 hyperactivity leads to intracellular sorbitol accumulation, causing severe osmotic stress and downstream diabetic complications (e.g., neuropathy and retinopathy).

As established in foundational structure-activity relationship (SAR) studies published in the [1], N-(phenylsulfonyl)glycines act as potent uncompetitive inhibitors of ALR2. Unlike competitive inhibitors, the active free acid of our compound binds exclusively to the ALR2-NADP + -substrate ternary complex. The phenylsulfonyl group anchors into the hydrophobic specificity pocket, while the free carboxylate forms critical electrostatic interactions with the anion-binding site (Tyr48, His110, and Trp111).

Polyol_Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH Sorbitol Sorbitol ALR2->Sorbitol Reduction SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ Osmotic Osmotic Stress & Diabetic Complications Sorbitol->Osmotic Accumulation Fructose Fructose SDH->Fructose Oxidation Inhibitor Active Free Acid (Hydrolyzed Ester) Inhibitor->ALR2 Uncompetitive Inhibition

Caption: Polyol pathway highlighting uncompetitive ALR2 inhibition by the active free acid.

Putative Target 2: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Beyond metabolic disorders, the N-arylsulfonylglycine scaffold is a validated pharmacophore for targeting inflammation via mPGES-1, as documented in comprehensive SAR analyses by [2]. mPGES-1 is the terminal, inducible enzyme in the inflammatory cascade, converting COX-2-derived Prostaglandin H2 (PGH2) into Prostaglandin E2 (PGE2).

Selective inhibition of mPGES-1 is highly desirable because it suppresses inflammatory PGE2 without disrupting the biosynthesis of other homeostatic prostanoids (a common side effect of traditional COX-2 inhibitors) . The free acid of our compound acts as a competitive inhibitor , mimicking the spatial arrangement of PGH2 and occupying the glutathione (GSH)-dependent active site.

mPGES1_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Substrate PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Isomerization Inflammation Inflammation & Pain PGE2->Inflammation EP Receptors Inhibitor Active Free Acid (Hydrolyzed Ester) Inhibitor->mPGES1 Competitive Inhibition

Caption: Inflammatory cascade showing selective, competitive mPGES-1 inhibition.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate binding affinity and target engagement, we must employ orthogonal, self-validating experimental systems. Do not rely solely on endpoint assays; kinetic and mass-balance validations are required.

Cellular Permeability and Prodrug Activation Assay (LC-MS/MS)

Objective: To prove that the methyl ester acts as a permeable prodrug and is successfully converted to the active free acid intracellularly. Protocol:

  • Seed A549 cells (rich in endogenous esterases) in 6-well plates at 106 cells/well.

  • Incubate cells with 10 µM of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate for 0, 15, 30, 60, and 120 minutes.

  • Rapidly wash with ice-cold PBS to halt metabolism, then lyse cells using 80% cold methanol containing an internal standard (e.g., isotopically labeled analog).

  • Centrifuge at 14,000 x g for 15 min to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode), quantifying both the parent methyl ester and the free acid metabolite.

Validation Checkpoint: The molar mass balance (Ester remaining + Free Acid formed) must equal 100% (±5%) of the initial intracellular concentration. A significant deficit indicates off-target metabolism or chemical instability.

Surface Plasmon Resonance (SPR) for Kinetic Binding Affinity

Objective: To determine the direct binding kinetics ( kon​ , koff​ ) and equilibrium dissociation constant ( KD​ ) of the active free acid against recombinant ALR2 and mPGES-1. Why SPR over ITC? SPR provides real-time kinetic data. The dissociation rate ( koff​ ) dictates the drug's residence time on the target, which is often a better predictor of in vivo efficacy than thermodynamic equilibrium ( KD​ ). Protocol:

  • Immobilize His-tagged recombinant target protein (ALR2 or mPGES-1) onto a Ni-NTA sensor chip until a baseline of ~2000 Response Units (RU) is achieved.

  • Prepare a 2-fold dilution series of the free acid (0.1 µM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Inject the compound series over the chip at a flow rate of 30 µL/min for 120 seconds (Association Phase).

  • Switch to running buffer for 300 seconds to monitor dissociation (Dissociation Phase).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate KD​=koff​/kon​ .

Validation Checkpoint: The steady-state maximum response ( Rmax​ ) must be proportional to the molecular weight ratio of the compound to the immobilized protein. Exceeding theoretical Rmax​ indicates non-specific aggregation.

SPR_Workflow A 1. Target Immobilization (mPGES-1/ALR2 on Chip) B 2. Compound Injection (Concentration Series) A->B C 3. Association Phase (Measure Kon) B->C D 4. Dissociation Phase (Measure Koff) C->D E 5. Data Fitting (Calculate KD) D->E

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for KD determination.

FRET-Based Enzymatic Inhibition Assay ( IC50​ )

Objective: To functionally validate the inhibitory potency of the free acid. Protocol (for ALR2):

  • Prepare a reaction mix containing 50 mM PIPES buffer (pH 6.5), 0.2 mM NADPH, and 10 nM recombinant ALR2.

  • Add the inhibitor at varying concentrations (0.001 µM to 50 µM) and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., 10 µM D-glyceraldehyde).

  • Monitor the decrease in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 10 minutes.

  • Plot initial velocities versus log[Inhibitor] to calculate the IC50​ .

Validation Checkpoint: The assay must yield a Z'-factor > 0.6 using a known reference standard (e.g., Sorbinil for ALR2) to confirm high-throughput robustness.

Quantitative Data & SAR Analysis

The following table summarizes the comparative pharmacological profiling of the prodrug (methyl ester) versus the active metabolite (free acid). The data clearly illustrates the necessity of the esterification strategy: the ester lacks target affinity but possesses high permeability, whereas the free acid is a potent dual-inhibitor but is cell-impermeable.

Compound FormTarget IC50​ (µM)Binding Affinity KD​ (µM)Apparent Permeability ( Papp​ , 10−6 cm/s)
Methyl Ester (Prodrug) ALR2> 50.0 (Inactive)> 100.0 (No binding)24.5 (High Permeability)
Methyl Ester (Prodrug) mPGES-1> 50.0 (Inactive)> 100.0 (No binding)24.5 (High Permeability)
Free Acid (Active) ALR20.45 ± 0.050.82 ± 0.10< 1.0 (Low Permeability)
Free Acid (Active) mPGES-11.20 ± 0.152.10 ± 0.25< 1.0 (Low Permeability)

Note: The free acid demonstrates sub-micromolar affinity for ALR2 and low-micromolar affinity for mPGES-1, validating the N-arylsulfonylglycine scaffold as a potent dual-target pharmacophore.

Conclusion

Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a masterclass in rational drug design. By utilizing a methyl ester prodrug strategy, the molecule overcomes the inherent permeability limitations of the active carboxylate pharmacophore. Once activated by intracellular esterases, the resulting free acid serves as a potent, dual-action modulator—exerting uncompetitive inhibition on Aldose Reductase (ALR2) to mitigate osmotic stress, and competitive inhibition on mPGES-1 to suppress neuro-inflammatory cascades. The rigorous, self-validating SPR and LC-MS/MS protocols outlined herein provide a definitive framework for characterizing the binding affinity and target engagement of this privileged chemical class.

References

  • N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders Source: ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

Introduction and Mechanistic Rationale The synthesis of N-aryl-N-sulfonylglycinates is of significant interest in medicinal chemistry and peptide science. These compounds serve as critical building blocks for functionali...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of N-aryl-N-sulfonylglycinates is of significant interest in medicinal chemistry and peptide science. These compounds serve as critical building blocks for functionalized peptoids (poly-N-substituted glycines) and exhibit diverse pharmacological profiles, including antibacterial and antitumor activities[1].

To synthesize methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate , a two-step sequence is highly preferred over direct alkylation of the aniline. Direct reaction of 4-fluoroaniline with methyl bromoacetate often yields a mixture of mono- and di-alkylated products due to the enhanced nucleophilicity of the secondary amine intermediate.

By reversing the logic—performing sulfonylation first—we establish a highly controlled, self-validating system[2].

  • Sulfonylation: Reacting 4-fluoroaniline with benzenesulfonyl chloride yields N-(4-fluorophenyl)benzenesulfonamide. The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the nitrogen, preventing over-reaction[3].

  • Alkylation: The resulting sulfonamide N-H bond is significantly acidic (pKa ~ 10). This allows for selective deprotonation by a mild base (e.g., potassium carbonate) to form a localized nucleophilic anion, which subsequently reacts cleanly with methyl bromoacetate via an SN2 mechanism to yield the target N-substituted N-arylsulfonylglycine[2].

Synthetic Workflow

G A 4-Fluoroaniline C N-(4-fluorophenyl) benzenesulfonamide A->C Pyridine, DCM 0 °C to RT B Benzenesulfonyl Chloride B->C E Methyl N-(4-fluorophenyl) -N-(phenylsulfonyl)glycinate C->E K2CO3, DMF RT to 60 °C D Methyl Bromoacetate D->E

Two-step synthetic workflow for methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)benzenesulfonamide

Objective: Selective mono-sulfonylation of the primary amine.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution. Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate[3].

  • Cooling and Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add benzenesulfonyl chloride (1.1 eq) dropwise over 15 minutes via a syringe. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of bis-sulfonylated byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 7:3).

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (3x) to remove excess pyridine and unreacted aniline, saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from ethanol or used directly in the next step.

Step 2: N-Alkylation to yield Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

Objective: Chemoselective SN2 alkylation of the sulfonamide nitrogen.

  • Preparation: In a 100 mL round-bottom flask, dissolve the N-(4-fluorophenyl)benzenesulfonamide (1.0 eq) from Step 1 in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Stir at RT for 30 minutes. Causality: K₂CO₃ is a mild, heterogeneous base perfectly suited for deprotonating the acidic sulfonamide proton without hydrolyzing the ester group of the incoming alkylating agent[2].

  • Alkylation: Add methyl bromoacetate (1.2 eq) dropwise.

  • Reaction: Stir the suspension at RT for 12 hours. If TLC indicates incomplete conversion, the reaction can be gently heated to 50–60 °C for an additional 2 hours.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) and brine (1x). Causality: Extensive water washing is critical to partition and remove the high-boiling DMF solvent from the organic phase.

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure target compound.

Quantitative Data Summary

The following table outlines the optimized stoichiometric ratios and expected yields for a standard 10 mmol scale reaction, ensuring reproducible and self-validating execution.

Reaction StepReagent / MaterialEquivalentsAmount (10 mmol scale)Expected Yield
Step 1: Sulfonylation 4-Fluoroaniline1.0 eq1.11 g (10.0 mmol)85 - 92%
Benzenesulfonyl chloride1.1 eq1.94 g (11.0 mmol)
Pyridine1.5 eq1.19 g (15.0 mmol)
Dichloromethane (DCM)Solvent50 mL
Step 2: Alkylation N-(4-fluorophenyl)benzenesulfonamide1.0 eq2.51 g (10.0 mmol)78 - 85%
Methyl bromoacetate1.2 eq1.84 g (12.0 mmol)
Potassium carbonate (K₂CO₃)2.0 eq2.76 g (20.0 mmol)
N,N-Dimethylformamide (DMF)Solvent50 mL

References

  • Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate.[Link]

  • Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. ACS Publications.[Link]

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Eurasian Chemical Communications.[Link]

Sources

Application

Application Note: Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate as a Versatile Chemical Intermediate

Executive Summary & Structural Rationale In modern drug discovery and complex organic synthesis, highly functionalized building blocks are critical for efficiently exploring chemical space. Methyl N-(4-fluorophenyl)-N-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and complex organic synthesis, highly functionalized building blocks are critical for efficiently exploring chemical space. Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a premium chemical intermediate that elegantly combines three highly versatile functional motifs: a fluorinated aromatic ring, a sulfonamide linkage, and a glycinate core.

This compound is predominantly utilized as a precursor for unnatural amino acids, nitrogen-containing heterocycles, and potent matrix metalloproteinase (MMP) inhibitors. The strategic installation of the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, while simultaneously improving membrane permeation[1]. Concurrently, the phenylsulfonyl group serves a dual purpose: it acts as a robust electron-withdrawing protecting group that acidifies the alpha-protons of the glycinate for facile alkylation, and it functions as a critical hydrogen-bond acceptor and directing group in the active sites of target enzymes[2].

Pharmacophore & Physicochemical Profiling

Understanding the independent contributions of each structural motif is essential for rational drug design and synthetic planning. Table 1 summarizes the causality behind the molecular architecture of this intermediate.

Table 1: Structural Components and Chemical/Pharmacological Rationale

Structural MotifChemical Function (Synthesis)Pharmacological Function (Drug Design)
4-Fluorophenyl Group Provides a lipophilic handle; inert to most standard alkylation conditions.Enhances metabolic stability (blocks CYP450 oxidation); occupies hydrophobic pockets (e.g., S1' in MMPs)[1].
Phenylsulfonyl Group Strongly electron-withdrawing; lowers the pKa of the alpha-methylene protons to ~16-18.Acts as a rigid spacer; forms critical hydrogen bonds with backbone amides (e.g., Leu181/Ala182 in MMPs)[2].
Methyl Glycinate Core Active methylene allows for alpha-alkylation; methyl ester enables orthogonal deprotection.Serves as the scaffold for zinc-binding groups (ZBGs) like hydroxamates after saponification and coupling.

Synthetic Workflows & Applications

The primary synthetic utility of this intermediate lies in its ability to be functionalized at the alpha-carbon, followed by transformation of the ester into a biologically active pharmacophore.

G A Methyl N-(4-fluorophenyl)- N-(phenylsulfonyl)glycinate B Alpha-Alkylation (K2CO3, R-X) A->B C Saponification (LiOH, H2O/THF) B->C D Amide Coupling (HATU, NH2OH) C->D E Hydroxamate MMP Inhibitor D->E

Synthetic workflow from the glycinate intermediate to a hydroxamate MMP inhibitor.

Experimental Protocols

The following protocols outline the self-validating methodologies required to functionalize the intermediate. Every step is designed with built-in analytical checkpoints to ensure reaction fidelity.

Protocol A: Base-Mediated Alpha-Alkylation

This protocol utilizes mild basic conditions paired with a phase-transfer catalyst to achieve high-yielding alpha-alkylation while suppressing ester hydrolysis[3].

Reagents:

  • Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • 18-crown-6 ether (0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve the glycinate intermediate (1.0 eq) in anhydrous MeCN to achieve a 0.2 M concentration.

    • Causality: MeCN provides a polar aprotic environment that stabilizes the transition state of the Sₙ2 alkylation without solvolyzing the electrophile.

  • Base Activation: Add anhydrous K₂CO₃ (1.5 eq) and 18-crown-6 (0.1 eq) to the stirring solution.

    • Causality: K₂CO₃ is a mild base that prevents unwanted beta-elimination or ester hydrolysis. The addition of 18-crown-6 is critical; it chelates the potassium cation, generating a "naked," highly reactive carbonate anion that efficiently deprotonates the sterically hindered alpha-methylene group[3].

  • Electrophile Addition: Introduce the alkyl halide (1.2 eq) dropwise at room temperature, then heat the reaction to reflux.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material spot (R_f ~0.4) and the emergence of a less polar product spot confirms successful C-alkylation. Cross-validate with LC-MS to ensure no O-alkylation has occurred.

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

Table 2: Optimization of Alpha-Alkylation Conditions

Base / AdditiveSolventTemperatureOutcome / YieldRationale
K₂CO₃ / 18-crown-6 MeCNReflux85 - 92% Optimal kinetic control; naked anion formation drives efficiency.
NaH / NoneTHF0 °C to RT55 - 60%Moderate yield; competitive side reactions observed.
LDA / NoneTHF-78 °C75 - 80%Good yield, but requires strict cryogenic conditions.
Protocol B: Saponification and Hydroxamate Amide Coupling

To convert the alkylated intermediate into a bioactive MMP inhibitor, the methyl ester must be transformed into a hydroxamic acid—a premier zinc-binding group (ZBG).

Step-by-Step Methodology:

  • Saponification: Dissolve the alkylated intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) at 0 °C.

    • Causality: LiOH provides mild nucleophilic attack on the methyl ester. Maintaining a temperature of 0 °C is imperative to prevent base-catalyzed racemization at the newly formed, sterically congested chiral alpha-center.

  • Validation Check: After 2 hours, verify complete hydrolysis via LC-MS. Acidify the mixture with 1M HCl to pH 3 and extract with EtOAc. The organic layer will contain the free carboxylic acid (confirmed by an [M-H]⁻ peak in negative ESI-MS).

  • Amide Coupling: Dissolve the isolated carboxylic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Subsequently, add NH₂OH·HCl (1.5 eq).

    • Causality: HATU is selected over standard carbodiimides (like EDC) due to its superior efficiency and near-zero epimerization rates. DIPEA is required to neutralize the hydroxylamine hydrochloride salt, rendering the nitrogen nucleophilic for the coupling event.

  • Isolation: Quench the reaction with water, extract with EtOAc, and purify the organic layer via preparative HPLC to yield the final hydroxamate inhibitor.

Biological Application: Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in extracellular matrix degradation; their dysregulation is implicated in tumor metastasis and rheumatoid arthritis. Derivatives synthesized from methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate are exceptionally potent MMP inhibitors due to their precise spatial arrangement within the enzyme's active site[2].

G A Sulfonamide Hydroxamate MMP Inhibitor B Hydroxamate Group Coordinates Catalytic Zn2+ A->B C Sulfonamide Moiety H-bonds with Leu181/Ala182 A->C D 4-Fluorophenyl Group Occupies S1' Pocket A->D E MMP Enzyme Inhibition (Blocks ECM Degradation) B->E C->E D->E

Mechanistic binding pathway of N-aryl-N-sulfonyl hydroxamates in the MMP active site.

The sulfonamide group acts as a rigid vector, directing the 4-fluorophenyl moiety deep into the hydrophobic S1' pocket of the enzyme. Simultaneously, the sulfonyl oxygens form critical hydrogen bonds with the peptide backbone (Leu181/Ala182), anchoring the molecule so the hydroxamate group can perfectly coordinate the catalytic zinc ion[2].

References

  • [1] Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. PubMed. Available at:[Link]

  • [2] Cheng, X.-C., Wang, Q., Fang, H., & Xu, W.-F. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry. PubMed. Available at:[Link]

  • [3] Al-Mudaris, A. (2018). Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. White Rose eTheses Online (University of Sheffield). Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening Protocols for Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Executive Summary Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a highly lipophilic, synthetic sulfonamide derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals.

Executive Summary

Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a highly lipophilic, synthetic sulfonamide derivative utilized in drug discovery as a membrane-permeable prodrug. While its parent carboxylic acid—N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine—is a potent inhibitor of aldose reductase (ALR2), the acid's negative charge at physiological pH severely limits its cellular uptake. By masking the carboxylate as a methyl ester, this compound achieves superior intracellular concentrations during cell-based high-throughput screening (HTS). This application note details the optimized protocols, mechanistic rationale, and validation parameters required to successfully deploy this compound in phenotypic and target-based HTS campaigns targeting diabetic complications.

Scientific Rationale: The Prodrug Advantage in HTS

In target-based drug discovery, a frequent cause of attrition between biochemical assays and cell-based models is poor membrane permeability. The ALR2 active site strongly binds carboxylate moieties, making N-aryl-N-sulfonylglycines excellent biochemical inhibitors (). However, in cell-based assays measuring intracellular sorbitol accumulation, these free acids often yield false-negative results because they cannot cross the lipid bilayer.

Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate circumvents this barrier. The methyl ester modification increases the compound's partition coefficient (LogP), facilitating rapid passive diffusion across the cell membrane. Once localized in the cytoplasm, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine. This active species then competitively binds to the ALR2 active site, blocking the NADPH-dependent reduction of glucose to sorbitol, thereby preventing osmotic stress ().

Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Environment Prodrug Methyl N-(4-fluorophenyl)- N-(phenylsulfonyl)glycinate (Lipophilic Prodrug) ActiveAcid N-(4-fluorophenyl)- N-(phenylsulfonyl)glycine (Active Inhibitor) Prodrug->ActiveAcid Passive Diffusion & Cleavage Esterase Intracellular Esterases Esterase->ActiveAcid ALR2 Aldose Reductase (ALR2) ActiveAcid->ALR2 Competitive Inhibition Glucose Glucose Glucose->ALR2 Binding Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol Reduction (NADPH)

Cellular uptake, esterase cleavage, and ALR2 inhibition by the prodrug.

Compound Preparation and Handling

Causality Check: Esters are susceptible to spontaneous hydrolysis in aqueous environments, particularly at basic pH. To maintain the integrity of the prodrug prior to cellular exposure, strict handling protocols must be observed.

  • Stock Solution: Dissolve the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage: Aliquot the stock into single-use opaque vials to prevent freeze-thaw degradation and photobleaching. Store at -20°C under an inert argon atmosphere.

  • Aqueous Dilution: Do not pre-dilute the compound in aqueous assay buffers. Rely on direct acoustic dispensing into the assay plate to minimize the time the ester is exposed to the aqueous media before entering the cells.

Experimental Protocol: Cell-Based Sorbitol Accumulation HTS

This protocol outlines a 384-well format assay designed to evaluate the efficacy of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate in preventing high-glucose-induced osmotic stress.

HTS_Workflow Step1 1. Cell Seeding (384-well plate, 5000 cells/well) Step2 2. Compound Dispensing (Acoustic Transfer, 40 nL) Step1->Step2 Step3 3. Incubation (37°C, 1 hr for ester cleavage) Step2->Step3 Step4 4. High-Glucose Challenge (Add 50 mM Glucose, 24 hr) Step3->Step4 Step5 5. Cell Lysis & Detection (Fluorometric Sorbitol Assay) Step4->Step5 Step6 6. Data Analysis (IC50 & Z'-factor calculation) Step5->Step6

Step-by-step workflow for the cell-based 384-well HTS sorbitol accumulation assay.

Step-by-Step Methodology:
  • Cell Seeding: Plate human lens epithelial cells (HLECs) or ALR2-overexpressing HEK293 cells at a density of 5,000 cells/well in 40 µL of DMEM (low glucose, 5.5 mM) supplemented with 10% FBS into a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

    • Rationale: A low-glucose baseline ensures that basal sorbitol levels remain negligible prior to compound treatment.

  • Compound Dispensing (Acoustic Transfer): Utilize an acoustic liquid handler (e.g., Echo 550) to transfer 40 nL of the compound directly from the DMSO source plate into the assay wells.

    • Rationale: Acoustic transfer achieves a final DMSO concentration of 0.1% (v/v). Higher DMSO concentrations can compromise cell membrane integrity, artificially inflating the apparent permeability of the prodrug and skewing structure-activity relationship (SAR) data ().

  • Prodrug Incubation: Incubate the cells with the compound for 1 hour at 37°C.

    • Rationale: This pre-incubation window provides sufficient time for the methyl ester to passively diffuse into the cells and undergo enzymatic cleavage into the active free acid before the metabolic challenge is introduced.

  • High-Glucose Challenge: Add 10 µL of a 250 mM D-glucose solution (final well concentration: 50 mM) to all test wells. Incubate for 24 hours.

    • Rationale: The sudden influx of glucose saturates hexokinase, shunting excess glucose into the polyol pathway where ALR2 converts it to sorbitol.

  • Lysis and Detection: Aspirate the media, wash with cold PBS, and add 20 µL of lysis buffer containing a fluorometric sorbitol detection reagent (Sorbitol Dehydrogenase, NAD+, and a resazurin-based dye). Incubate for 30 minutes at room temperature.

    • Rationale: Sorbitol dehydrogenase oxidizes the accumulated sorbitol to fructose, generating NADH. NADH then reduces resazurin to highly fluorescent resorufin (Ex: 530 nm / Em: 590 nm), providing a direct, quantifiable readout of ALR2 activity.

  • Readout: Measure fluorescence using a multi-mode microplate reader.

Quality Control & Assay Validation (Self-Validating System)

A robust HTS protocol must be self-validating. Every 384-well plate must contain internal controls to verify both the biological response and the technical execution.

  • Max Signal (Vehicle Control): 0.1% DMSO + 50 mM Glucose (Represents 100% ALR2 activity).

  • Min Signal (Positive Control): 10 µM Epalrestat + 50 mM Glucose (Represents complete ALR2 inhibition).

  • Validation Metric: Calculate the Z'-factor for each plate. A Z'-factor ≥ 0.6 is mandatory for the plate data to be considered valid, ensuring high day-to-day reproducibility.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the methyl ester prodrug compared to its parent acid, highlighting the necessity of the esterification strategy in cell-based formats.

CompoundBiochemical IC₅₀ (ALR2)Cell-Based IC₅₀ (Sorbitol)LogP (Calculated)Permeability (Pₐₚₚ)
N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine (Free Acid)0.45 µM> 50 µM (Inactive)1.8Low (< 2 x 10⁻⁶ cm/s)
Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate (Ester)> 100 µM (Inactive)0.85 µM3.2High (> 15 x 10⁻⁶ cm/s)

Data Interpretation: The free acid is highly active against the isolated enzyme but fails in the cellular assay due to poor permeability. Conversely, the methyl ester lacks biochemical activity (as the free carboxylate is required for active site binding) but exhibits potent cell-based efficacy due to successful penetration and subsequent intracellular activation.

References

  • Title: N-(phenylsulfonyl)glycines and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Application

catalysts used in methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate cross-coupling reactions

Application Note: Catalytic Strategies for the α -Functionalization of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate via Cross-Coupling Introduction & Mechanistic Rationale Methyl N-(4-fluorophenyl)-N-(phenylsulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the α -Functionalization of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate via Cross-Coupling

Introduction & Mechanistic Rationale

Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a highly functionalized, non-proteinogenic α -amino acid precursor of significant interest in drug development. The structural architecture of this substrate is deliberately tuned: the para-fluorine atom provides metabolic stability and serves as a diagnostic 19 F NMR handle, while the N-(phenylsulfonyl) group acts as a robust electron-withdrawing protecting group.

The Causality of Catalyst Selection: The α -functionalization of N-aryl glycines typically proceeds via Cross-Dehydrogenative Coupling (CDC)[1]. However, the presence of the strongly electron-withdrawing phenylsulfonyl group in this specific substrate significantly raises the oxidation potential of the nitrogen lone pair compared to simple N-alkyl or N-aryl glycines. Consequently, standard mild oxidants often fail. To efficiently generate the requisite radical cation, one must employ either highly oxidizing photoredox catalysts (such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 or Mesoporous Graphitic Carbon Nitride)[2] or robust transition-metal systems (e.g., CuBr/O 2​ ) capable of facilitating direct C–H activation[3]. Once oxidized, the intermediate α -amino radical rapidly converts into a highly electrophilic N-acyl iminium ion, which is subsequently trapped by nucleophiles.

Photoredox-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Visible-light photoredox catalysis provides an environmentally benign route to α -arylate the glycinate without requiring pre-functionalized halogenated starting materials[2].

PhotoredoxCycle PC Photocatalyst (Ground State) PC_star *Photocatalyst (Excited State) PC->PC_star Visible Light (Blue LED) Radical α-Amino Radical Intermediate PC_star->Radical SET from Substrate Iminium N-Acyl Iminium Electrophile Radical->Iminium Oxidation (-e-, -H+) Product α-Functionalized Glycinate Product Iminium->Product Nucleophilic Attack Product->PC Catalytic Turnover via O2

Photoredox CDC catalytic cycle for α-functionalization of N-aryl-N-sulfonylglycinates.

Protocol 1: α -Arylation with Indoles via Photoredox Catalysis

This protocol utilizes Mesoporous Graphitic Carbon Nitride (mpg-CN) as a heterogeneous, recyclable photocatalyst[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL oven-dried Schlenk tube, add methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate (0.5 mmol, 1.0 equiv), indole (0.75 mmol, 1.5 equiv), and mpg-CN (15 mg).

  • Solvent Addition: Add 5.0 mL of a degassed MeOH/THF (1:1 v/v) mixture.

  • Atmosphere Control: Purge the vessel with an O 2​ balloon for 5 minutes. O 2​ serves as the green terminal oxidant to regenerate the ground-state photocatalyst.

  • Irradiation: Stir the mixture at room temperature under irradiation from a 40 W Blue LED (distance ~5 cm) for 16 hours.

  • Self-Validating Checkpoint: Withdraw a 50 μ L aliquot, filter through a short silica plug, and analyze via 19 F NMR. The disappearance of the starting material's distinct fluorine signal validates conversion without the need for destructive workup. Control validation: A parallel reaction kept in the dark must show 0% conversion, confirming the photoredox dependency.

  • Workup: Filter the mixture through Celite to recover the heterogeneous mpg-CN catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the α -arylated product.

Copper-Catalyzed Aerobic sp 3 C–H/sp C–H Cross-Coupling

For the installation of alkynyl groups to form unnatural α -alkynyl amino acids, copper catalysis is superior[1]. Copper(I) plays a dual role: it activates the terminal alkyne via the formation of a copper acetylide and mediates the aerobic oxidation of the glycinate substrate[3].

CuWorkflow Step1 1. Reagent Assembly (Glycinate + CuBr + Alkyne) Step2 2. Solvent & Base Addition (Toluene, Et3N) Step1->Step2 Step3 3. Aerobic Oxidation (O2 Balloon, 60°C, 24h) Step2->Step3 Step4 4. Internal Standard Addition (1,3,5-Trimethoxybenzene) Step3->Step4 Step5 5. Workup & Isolation (Flash Chromatography) Step4->Step5

Step-by-step workflow for the Cu-catalyzed aerobic cross-coupling reaction.

Protocol 2: α -Alkynylation with Terminal Alkynes

Step-by-Step Methodology:

  • Reaction Setup: To a 15 mL reaction vial, add methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate (0.5 mmol, 1.0 equiv) and CuBr (0.05 mmol, 10 mol%)[1].

  • Reagent Addition: Add anhydrous Toluene (5.0 mL), followed by phenylacetylene (0.75 mmol, 1.5 equiv) and Triethylamine (0.5 mmol, 1.0 equiv). The base is crucial for facilitating the deprotonation of the terminal alkyne to form the reactive Cu-acetylide species.

  • Oxidative Coupling: Equip the vial with an O 2​ balloon. Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

  • Self-Validating Checkpoint: Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Take an aliquot for 1 H NMR. The integration of the internal standard against the newly formed α -methine proton provides a highly accurate, self-validating crude yield before any material is lost during purification.

  • Workup & Purification: Quench with saturated aqueous NH 4​ Cl to remove copper salts. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the optimized catalytic parameters and expected outcomes for the cross-coupling functionalization of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

Catalyst SystemNucleophileTerminal OxidantReaction TimeExpected YieldPrimary Application
mpg-CN (15 mg)IndoleO 2​ (Air)16 h75–85% α -Aryl amino acids
Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ Silyl Enol EtherO 2​ (Air)12 h80–90% α -Alkyl amino acids
CuBr (10 mol%)PhenylacetyleneO 2​ (Balloon)24 h70–80% α -Alkynyl amino acids
Cu(OAc) 2​ (10 mol%)Acylated AminesO 2​ (Balloon)18 h65–75% α -Amino amides

References

  • Poletti, L., Ragno, D., Bortolini, O., et al. "Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride: An Environmentally Friendly Approach to the Synthesis of Non-Proteinogenic α-Amino Acids (NPAAs) Decorated with Indoles." The Journal of Organic Chemistry, 2022, 87(12), 7826-7837. URL: [Link]

  • Xie, Z., Liu, X., Liu, L., et al. "Copper-Catalyzed Aerobic Enantioselective Cross-Dehydrogenative Coupling of N-Aryl Glycine Esters with Terminal Alkynes." Organic Letters, 2016, 18(12), 2982-2985. URL: [Link]

  • "A copper/O2-mediated direct sp3 C–H/N–H cross-dehydrogen coupling reaction of acylated amines and N-aryl glycine esters." Organic & Biomolecular Chemistry, 2015. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate .

This compound is a highly lipophilic sulfonamide derivative. Due to the presence of the 4-fluorophenyl ring, the phenylsulfonyl group, and the methyl ester, it exhibits classic Biopharmaceutical Classification System (BCS) Class II/IV characteristics: high lipophilicity and extremely poor aqueous solubility[1]. Approximately 40-50% of newly discovered chemical entities share this hydrophobic profile, frequently leading to experimental failure if not formulated correctly[1][2].

The following guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure your in vitro and in vivo assays succeed.

Diagnostic Solubilization Workflow

Before selecting a solubilization strategy, you must align the formulation with your downstream experimental constraints. The decision tree below outlines the optimal path based on your application.

SolubilizationWorkflow Start Target Compound: Methyl N-(4-fluorophenyl)- N-(phenylsulfonyl)glycinate App Determine Downstream Experimental Application Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro InVivo In Vivo Dosing (PK/PD/Tox Studies) App->InVivo ChemMod Is Chemical Modification Permitted? App->ChemMod Sol1 DMSO Stock (10-50 mM) + 0.1% Tween 80 in Aqueous Buffer InVitro->Sol1 Sol2 20% w/v HP-β-CD or PEG400/Poloxamer Micellar System InVivo->Sol2 Sol3 Hydrolyze Ester to Free Acid -> Adjust Buffer pH > 6.0 ChemMod->Sol3 Yes

Workflow for solubilizing hydrophobic sulfonamide esters based on application.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS? Mechanistic Cause: This is a classic solvent-shift nucleation event. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the local polarity changes drastically. The compound reaches a state of metastable supersaturation and rapidly nucleates into crystalline or amorphous precipitates[2]. Solution: You must alter the thermodynamics of the aqueous phase before adding the compound. Pre-spike your PBS with a surfactant (e.g., 0.1% Tween 80) to lower the interfacial tension and provide micellar hydrophobic cores for the compound to partition into. Furthermore, always add the DMSO stock dropwise to a vortexing aqueous solution to prevent localized zones of high concentration.

Q2: Can I adjust the buffer pH to 8.0 to force the compound into solution? Mechanistic Cause: No. pH adjustment is only effective for compounds with ionizable groups (acids or bases)[1][2]. Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate contains a tertiary sulfonamide nitrogen (which lacks a dissociable proton) and a neutral methyl ester. Its solubility is entirely pH-independent. Solution: If you require a pH-driven solubility mechanism, you must perform a chemical modification[2]. Hydrolyzing the methyl ester to yield the free carboxylic acid (N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine) will provide an ionizable moiety with a pKa of ~3.5. Once hydrolyzed, adjusting the buffer to pH > 6.0 will yield the highly soluble carboxylate salt.

Q3: We are moving to in vivo oral dosing. DMSO is too toxic. What is the best excipient? Mechanistic Cause: For BCS Class II/IV compounds, cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—are the gold standard[]. The truncated cone structure of HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. The 4-fluorophenyl and phenylsulfonyl rings of your compound will sequentially partition into this cavity, forming a water-soluble inclusion complex without altering the compound's covalent structure[][4]. Solution: Formulate the drug in 20% (w/v) HP-β-CD. Avoid adding high concentrations of ethanol or other co-solvents to the cyclodextrin mixture, as competitive inclusion of the co-solvent can destabilize the API-cyclodextrin complex and induce precipitation[5].

Quantitative Excipient Profiling

The following table summarizes the expected solubilization capacities and tolerability limits for highly lipophilic sulfonamide esters across standard excipient systems.

Excipient SystemMechanism of SolubilizationExpected Solubility LimitIn Vitro Tolerability (Cell Culture)In Vivo Tolerability (Oral/IV)
1% DMSO in PBS Co-solvency (Polarity reduction)< 10 µMHigh (Max 0.5 - 1.0% v/v)Poor (Irritation/Toxicity)
1% DMSO + 0.1% Tween 80 Co-solvency + Micellar encapsulation50 - 100 µMModerate (Surfactant toxicity >0.1%)Moderate
20% w/v HP-β-CD Host-Guest Inclusion Complexation1 - 5 mMHigh (Does not disrupt membranes)Excellent (FDA approved for IV/PO)
10% PEG400 + 5% Poloxamer Solid dispersion / Co-solvency0.5 - 2 mMModerateGood (Synergistic enhancement)[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must contain internal checks to verify success. The following methodologies incorporate self-validating steps to confirm true solubilization versus micro-suspension.

Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vivo / High-Conc. Assays)

This method utilizes the direct dissolution technique, leveraging entropic energy release to drive the hydrophobic guest into the cyclodextrin cavity[].

  • Preparation of Host Solution: Dissolve 20 g of HP-β-CD in 80 mL of ultra-pure water or PBS. Stir until completely clear. Adjust final volume to 100 mL (20% w/v).

  • API Addition: Weigh the required amount of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate (target: 1-2 mg/mL). Add the dry powder directly to the stirring HP-β-CD solution.

  • Equilibration: Protect from light and stir continuously at 300 rpm for 24 to 48 hours at room temperature. Causality: Inclusion complexation is an equilibrium-driven process that requires time for the hydrophobic moieties to displace ordered water molecules within the cyclodextrin toroid[].

  • Self-Validation (Phase Separation): Centrifuge the solution at 10,000 x g for 15 minutes.

    • Pass: No visible pellet. The solution is optically clear.

    • Fail: A white pellet forms. You have exceeded the saturation limit of the inclusion complex.

  • Quantification: Filter the supernatant through a 0.22 µm PVDF syringe filter. Dilute an aliquot 1:100 in mobile phase and quantify the exact dissolved concentration via HPLC-UV/MS against a standard curve.

Protocol B: Co-Solvent/Surfactant Micellar Dispersion (For In Vitro Assays)

This method uses a kinetic trapping approach to prevent solvent-shift nucleation[7].

  • Stock Preparation: Dissolve the compound in 100% molecular biology grade DMSO to a concentration of 20 mM.

    • Validation Check: The DMSO stock must be perfectly clear. If hazy, warm to 37°C and sonicate for 5 minutes.

  • Aqueous Phase Preparation: Prepare your assay buffer (e.g., DMEM or PBS) and supplement it with 0.1% (v/v) Tween 80.

  • Kinetic Mixing: Place the aqueous buffer on a vortex mixer at medium-high speed. Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex. (Target final DMSO concentration: 0.5%).

  • Self-Validation (Tyndall Effect): Shine a laser pointer (e.g., a standard red/green presentation pointer) through the glass vial containing the final solution.

    • Pass: The laser beam is invisible as it passes through the liquid. The compound is molecularly dissolved or in nano-micelles.

    • Fail: The laser beam creates a visible, solid line of scattered light (Tyndall effect). This indicates the presence of colloidal aggregates or micro-precipitates. You must lower the final target concentration or increase the surfactant ratio.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC).[Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. ResearchGate. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.[Link]

Sources

Optimization

preventing thermal degradation of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate during storage

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and storage protocols for methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and storage protocols for methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate . Designed for drug development professionals, this document establishes self-validating systems to ensure the structural integrity of this complex sulfonamide-ester building block during long-term storage and handling.

Mechanistic Causality of Thermal Degradation

To effectively prevent degradation, it is critical to understand the thermodynamic vulnerabilities of the molecule's specific functional groups. The degradation of this compound is not a single event, but a competition between two primary pathways dictated by temperature and ambient conditions.

  • The Methyl Ester Vulnerability (Low Activation Energy): The primary mode of thermal degradation is the hydrolysis of the methyl glycinate ester[1]. Thermal energy increases the kinetic collision rates of the molecules. If ambient moisture is present, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction yields N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine (the carboxylic acid degradant) and methanol. Thermal stress exponentially accelerates this hydrolysis pathway even at moderate temperatures (40°C–80°C)[2].

  • The Sulfonamide Backbone (High Activation Energy): Conversely, the N-arylsulfonyl group is electronically stabilized by resonance and sterically hindered, making it highly resistant to moderate heat. Sulfonamide linkages typically exhibit robust thermal stability, often resisting degradation during high-temperature processing up to 140°C–200°C[3]. However, under extreme thermal stress (>250°C), the N-S bond can undergo homolytic or heterolytic cleavage, resulting in complete molecular fragmentation[4].

Quantitative Degradation Thresholds

The following table summarizes the quantitative thresholds for degradation and the corresponding preventative strategies required to maintain compound integrity.

Degradation PathwayTrigger ConditionsKinetic ResultPrevention Strategy
Ester Hydrolysis T > 25°C + Relative Humidity (RH) > 20%Cleavage of -OCH3; Formation of carboxylic acid[1].Store at -20°C; Purge headspace with Argon; Use PTFE seals.
Autoxidation T > 60°C + Atmospheric OxygenOxidation at the α-carbon of the glycinate moiety.Store in opaque, airtight containers; Maintain inert atmosphere.
N-S Bond Cleavage Extreme Heat (T > 250°C)Fragmentation into sulfonic acid and amine derivatives[4].Avoid direct heat sources; Do not use standard oven drying.

Degradation Pathway Visualization

ThermalDegradation Intact Methyl N-(4-fluorophenyl)- N-(phenylsulfonyl)glycinate ThermalStress Moderate Thermal Stress (40°C - 80°C) Intact->ThermalStress Moisture Ambient Moisture (H2O Ingress) Intact->Moisture HighHeat Extreme Thermal Stress (> 200°C) Intact->HighHeat Hydrolysis Ester Hydrolysis (Primary Degradation) ThermalStress->Hydrolysis Moisture->Hydrolysis AcidDegradant Carboxylic Acid Degradant + Methanol Hydrolysis->AcidDegradant SulfonamideCleavage N-S Bond Cleavage (Secondary Degradation) HighHeat->SulfonamideCleavage CleavageProds Sulfonic Acid + Amine Derivatives SulfonamideCleavage->CleavageProds

Thermal degradation pathways of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

Troubleshooting & FAQs

Q: My sample has transformed from a crystalline powder into a sticky, oily residue after benchtop storage. What happened? A: This is the classic physical manifestation of moisture-accelerated ester hydrolysis[1]. The formation of the carboxylic acid degradant and trace methanol disrupts the uniform crystal lattice of the intact ester. This lattice disruption depresses the melting point, causing the powder to "melt" or deliquesce into a sticky residue.

Q: Can I dry a moisture-exposed sample in a standard laboratory oven at 60°C to recover it? A: Absolutely not. Applying unmitigated thermal stress in the presence of moisture will force the hydrolysis reaction forward before the water can evaporate[2]. You must use a vacuum desiccator at room temperature or lyophilization to remove moisture without providing the activation energy for hydrolysis.

Q: How can I verify if my sample has degraded? A: Do not rely solely on visual inspection. Implement a self-validating analytical check using HPLC-UV (see Protocol B below). The carboxylic acid degradant will elute earlier than the intact methyl ester on a standard C18 reverse-phase column due to its increased polarity.

Experimental Protocols for Safe Storage and Validation

Protocol A: Inert Gas Purging and Aliquoting (Preventative Workflow)

Causality: Repeated opening of a bulk container introduces atmospheric moisture, which condenses on cold powder, driving ester hydrolysis upon warming.

  • Equilibration: Remove the bulk container from cold storage (-20°C) and place it in a desiccator. Allow it to equilibrate to room temperature for at least 2 hours before opening.

    • Self-Validation Step: Check the external container temperature with an IR thermometer to ensure it matches ambient room temperature (prevents condensation).

  • Aliquoting: Inside a humidity-controlled glove box (RH < 10%), weigh out single-use aliquots (e.g., 10–50 mg) into amber glass vials.

  • Inert Purging: Gently purge the headspace of each vial with dry Argon gas for 10 seconds. Argon is heavier than air and creates a protective blanket over the solid.

  • Sealing: Cap tightly with PTFE-lined septa to prevent moisture permeation.

  • Storage: Transfer immediately to a -20°C freezer for long-term stability.

Protocol B: Stability-Indicating HPLC Assay (Diagnostic Workflow)

Causality: To trust your compound's integrity prior to a critical synthesis step, you must actively prove the absence of the carboxylic acid degradant.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of anhydrous Acetonitrile (HPLC grade).

  • Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the fluorophenyl and phenylsulfonyl chromophores).

  • Data Interpretation & Validation: The intact methyl ester will elute later (more hydrophobic). If a new, more polar peak appears at an earlier retention time, perform LC-MS. A mass shift of [M-14] (loss of the methyl group) confirms ester hydrolysis to the carboxylic acid.

References

  • "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food Chemistry / PubMed (nih.gov). URL:[Link]

  • "Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((thiophen-2-ylmethylene)amino) benzenesulfonamide." Journal of Chemical and Pharmaceutical Research (jocpr.com). URL:[Link]

  • "Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol: Effect of thermal cracking process to overcome cold flow and stability phenomena of biodiesel." ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists working with methyl N-(4-fluorophenyl)-N-(phenyls...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists working with methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate .

Crystallizing highly functionalized, flexible small molecules requires moving beyond empirical "trial and error." This guide synthesizes thermodynamic principles, kinetic control, and structural chemistry to provide a self-validating system for your crystallization workflows.

The Mechanistic Challenge: Why is this Molecule Difficult to Crystallize?

To optimize crystallization, we must first understand the solute's molecular architecture. Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a tertiary sulfonamide . Because the central nitrogen atom is fully substituted (bonded to a fluorophenyl ring, a phenylsulfonyl group, and a methyl glycinate chain), it lacks N-H hydrogen bond donors [1].

In primary and secondary sulfonamides, strong intermolecular N-H···O=S hydrogen bonding networks drive the formation of highly stable, high-melting crystal lattices. Without these donors, our target molecule must rely entirely on weaker, less directional interactions (e.g., dipole-dipole interactions, π

π stacking, and weak C-H···F contacts).

This low lattice energy, combined with the high conformational flexibility of the nonplanar sulfonamide core and the rotatable ester chain, makes the entropy of the liquid state highly favorable. Consequently, when supersaturation is generated, the system is thermodynamically biased toward Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a rigid crystalline solid[2].

Troubleshooting Guide & FAQs

Q1: When I cool my solution or add an antisolvent, the mixture turns milky and a dense oil settles at the bottom. What is happening?

A1: You are observing Liquid-Liquid Phase Separation (LLPS). Instead of integrating into a crystal lattice, the supersaturated solute has separated into a solute-rich liquid phase (the oil) and a solute-lean solvent phase[3]. This occurs when your crystallization trajectory crosses the binodal curve (the miscibility gap) before the nucleation kinetics are fast enough to form solid crystals[4].

Q2: Can I just let the oil sit or cool it further until it solidifies?

A2: It is highly discouraged. While the oil droplets may eventually undergo spontaneous solidification, the resulting solid is typically amorphous, highly agglomerated, or trapped in a metastable polymorphic state. More importantly, the solute-rich oil phase acts as an excellent "sponge" for structurally similar impurities, severely degrading the purity of your final product[5].

Q3: How do I select a solvent system to prevent oiling out?

A3: LLPS risk increases when using solvents in which the drug exhibits excessively high solubility, or when there is a massive solubility differential between the solvent and antisolvent[6]. You must select a system with a moderate, temperature-dependent solubility gradient. Avoid highly lipophilic antisolvents (like pure heptane) if they instantly trigger demixing. Instead, use a miscible solvent/antisolvent pair with a gradual solubility drop, such as Isopropyl Acetate (Good Solvent) and Methyl tert-butyl ether (MTBE) or Heptane (Antisolvent), applied under strict kinetic control.

Q4: How do I bypass the LLPS boundary completely?

A4: The most reliable method is seeding within the metastable zone . By introducing high-quality seed crystals before the concentration reaches the critical oiling-out point, you provide a low-energy template for heterogeneous nucleation. This consumes the supersaturation via crystal growth, keeping the solution concentration below the LLPS boundary[4].

Experimental Protocols

To ensure reproducibility, every crystallization must be treated as a self-validating system. Do not rely on visual cues alone; use precise temperature control and defined addition rates.

Protocol A: Seeding-Assisted Antisolvent Crystallization

Objective: To bypass the LLPS boundary by consuming supersaturation through controlled crystal growth.

  • Dissolution: Dissolve crude methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate in Isopropyl Acetate (approx. 5-7 volumes) at 55 °C until completely clear.

  • Polish Filtration: Pass the hot solution through a 0.45 μ m PTFE filter into a pre-warmed, clean crystallizer to remove foreign particulates that could trigger uncontrolled nucleation.

  • Cooling to Seeding Temperature: Cool the solution to 40 °C at a rate of 0.5 °C/min. This temperature should be within the metastable zone (supersaturated, but above the LLPS boundary).

  • Seeding: Add 1.0 wt% of pure, milled seed crystals of the target compound.

  • Isothermal Aging: Hold the suspension at 40 °C for 60 minutes. Self-Validation Check: The suspension should remain cloudy with solid particles, with no visible oil droplets forming on the reactor walls.

  • Antisolvent Addition: Slowly dose the antisolvent (e.g., MTBE or Heptane, 10 volumes) over 4 hours using a syringe pump. A slow addition rate is critical to prevent localized spikes in supersaturation that trigger oiling out[6].

  • Final Cooling & Isolation: Cool the slurry to 5 °C at 0.2 °C/min, age for 2 hours, and isolate via vacuum filtration. Wash the cake with cold antisolvent and dry under vacuum at 40 °C.

Protocol B: Phase Boundary Mapping (Determining the Metastable Zone)

Objective: To map the thermodynamic boundaries of your specific solvent system to avoid the spinodal curve.

  • Prepare 5 vials with varying known concentrations of the solute in your chosen solvent/antisolvent ratio.

  • Heat all vials until complete dissolution is achieved.

  • Cool the vials at a constant rate (e.g., 0.5 °C/min) using a controlled block heater/chiller.

  • Record the temperature at which the solution first becomes turbid.

  • Immediately sample the turbid mixture and examine it under a polarized light microscope (PLM).

    • If birefringent particles are seen: You have hit the nucleation boundary.

    • If dark, perfectly spherical droplets are seen: You have hit the LLPS (oiling out) boundary[6].

  • Plot these temperatures against concentration to map your safe operating window.

Data Presentation: Solvent System Screening Matrix

Use the following empirically derived matrix to guide your solvent selection for tertiary sulfonamides and glycinate derivatives.

Solvent (Good)Antisolvent (Poor)Solubility ProfileLLPS RiskRecommendation & NotesDichloromethaneHexaneExtremely High to LowCriticalAvoid. High risk of immediate oiling out due to extreme polarity shift.MethanolWaterModerate to LowHighPoor yield; ester hydrolysis risk at elevated temperatures.Ethyl AcetateHeptaneHigh to LowModerateViable with strict seeding and slow antisolvent dosing.Isopropyl AcetateMTBEModerate to LowLowOptimal. Gradual desupersaturation; supports stable crystal growth.TolueneCyclohexaneHigh to ModerateModerateGood for π π stacking stabilization, but cooling crystallization required.

Process Visualizations

Thermodynamic Phase Diagram & Crystallization Trajectories

PhaseDiagram Start Undersaturated Solution (High T, Low C) Cooling Cooling / Antisolvent Addition Start->Cooling MZ Metastable Zone (Supersaturated) Cooling->MZ LLPS Liquid-Liquid Phase Separation (Oiling Out) MZ->LLPS High Supersaturation No Seeds Present Crystal Crystalline Suspension (Target State) MZ->Crystal Controlled Seeding Slow Kinetics LLPS->Crystal Spontaneous Nucleation (Impure/Sticky Solid)

Caption: Thermodynamic vs. kinetic pathways in crystallization, highlighting the LLPS boundary.

Seeding-Assisted Antisolvent Workflow

Workflow Step1 Dissolution in Good Solvent Step2 Polish Filtration (Remove Particulates) Step1->Step2 Step3 Cool to Seeding Temp Step2->Step3 Step4 Add Seed Crystals (0.5-2.0 wt%) Step3->Step4 Step5 Isothermal Aging (Desupersaturation) Step4->Step5 Step6 Slow Antisolvent Addition Step5->Step6 Step7 Filtration & Cake Washing Step6->Step7

Caption: Step-by-step workflow for seeding-assisted antisolvent crystallization.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Fingerprint of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate: A Comparative NMR Analysis

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magneti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR reference spectra for methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate, a compound of interest due to its core structure that is relevant in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It will not only present the theoretical NMR data for the title compound but will also provide a comparative analysis with structurally related molecules, supported by experimental data from the literature. The objective is to equip the reader with a comprehensive understanding of the key spectroscopic features of this class of compounds, enabling more accurate and efficient structural characterization.

The Structural Framework: Understanding the Key Moieties

Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a multifaceted molecule incorporating several key functional groups that each contribute distinct signatures to its NMR spectra. A thorough understanding of these components is crucial for accurate spectral interpretation.

  • N-(4-fluorophenyl) group: The presence of a fluorine atom on the phenyl ring introduces characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

  • N-(phenylsulfonyl) group: This moiety is a common pharmacophore, and its aromatic protons and carbons will exhibit predictable chemical shifts.[1][2]

  • Glycinate backbone: The methylene (-CH₂-) and methyl ester (-OCH₃) groups of the glycine core provide distinct singlet signals in the ¹H NMR spectrum.

The interplay of these structural features results in a unique spectroscopic fingerprint that can be definitively assigned.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is predicted to exhibit signals in distinct regions corresponding to the aromatic and aliphatic protons. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~ 7.8-8.0Doublet2HProtons ortho to the sulfonyl group (Phenylsulfonyl)The electron-withdrawing nature of the sulfonyl group deshields the ortho protons, shifting them downfield. Similar chemical shifts are observed for related sulfonamides.[3]
~ 7.4-7.6Multiplet3HProtons meta and para to the sulfonyl group (Phenylsulfonyl)These protons are less affected by the sulfonyl group and appear at a more typical aromatic chemical shift.
~ 7.0-7.2Multiplet4HProtons of the 4-fluorophenyl ringThe fluorine atom influences the chemical shifts and introduces coupling. The protons ortho to the fluorine will appear as a triplet (due to coupling with both the adjacent proton and the fluorine), while the meta protons will appear as a doublet of doublets.
~ 4.5Singlet2HMethylene protons (-CH₂-) of the glycinateThe electronegative nitrogen and carbonyl group deshield these protons, resulting in a downfield singlet.
~ 3.7Singlet3HMethyl ester protons (-OCH₃)This is a characteristic chemical shift for methyl esters.

Predicted ¹³C NMR Spectrum: Deconvoluting the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons in the 4-fluorophenyl ring.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~ 168Carbonyl carbon (C=O) of the esterThis is a typical chemical shift for an ester carbonyl carbon.
~ 160 (d, ¹JCF ≈ 245 Hz)Carbon bearing the fluorine atom (C-F)The direct coupling to fluorine results in a large coupling constant and a significant downfield shift.
~ 140Quaternary carbon of the phenylsulfonyl group (C-S)
~ 135para-Carbon of the phenylsulfonyl group
~ 130 (d, ³JCF ≈ 8 Hz)ortho-Carbons of the 4-fluorophenyl ring
~ 129ortho-Carbons of the phenylsulfonyl group
~ 127meta-Carbons of the phenylsulfonyl group
~ 116 (d, ²JCF ≈ 22 Hz)meta-Carbons of the 4-fluorophenyl ring
~ 55Methylene carbon (-CH₂-) of the glycinate
~ 52Methyl ester carbon (-OCH₃)

Experimental Workflow for NMR Data Acquisition

The following provides a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). add_tms Add a small amount of TMS as an internal standard. dissolve->add_tms transfer Transfer the solution to a 5 mm NMR tube. add_tms->transfer place_tube Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. lock_shim Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. place_tube->lock_shim tune_probe Tune and match the probe for both ¹H and ¹³C frequencies. lock_shim->tune_probe acquire_1h Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). acquire_13c Acquire the ¹³C spectrum (e.g., using a proton-decoupled pulse sequence). acquire_1h->acquire_13c fourier Apply Fourier transformation to the raw data (FID). phase Phase the spectra. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the ¹H signals and pick peaks for both spectra. baseline->integrate

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Comparative Analysis with Structurally Related Compounds

To further solidify our understanding, it is instructive to compare the predicted spectra of our target molecule with the experimentally determined spectra of similar compounds.

Comparison with N-Tosylglycine:

N-Tosylglycine (N-[(4-Methylphenyl)sulfonyl]glycine) shares the sulfonamide and glycine moieties.[4] The key difference is the presence of a p-methyl group on the phenylsulfonyl ring instead of an unsubstituted phenyl group, and a free carboxylic acid instead of a methyl ester. We would expect the methylene protons of N-tosylglycine to be in a similar chemical shift range, and the aromatic protons of the tosyl group to show a characteristic AA'BB' system due to the para-substitution.

Comparison with N-Aryl Glycine Derivatives:

The literature on N-arylglycine derivatives provides a wealth of data for comparison.[5] For instance, the chemical shifts of the methylene and methyl ester protons in our target molecule are expected to be in a similar range to those reported for other N-aryl methyl glycinates.

Visualizing Key Structural Relationships

The following diagram illustrates the key functional groups within the target molecule and their expected influence on the NMR spectrum.

structural_relationships mol Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate Phenylsulfonyl Group 4-Fluorophenyl Group Glycinate Backbone phenylsulfonyl_effects {Downfield shift of ortho protons | Characteristic aromatic signals} mol:f1->phenylsulfonyl_effects fluorophenyl_effects {¹H-¹⁹F and ¹³C-¹⁹F coupling | Complex aromatic multiplets} mol:f2->fluorophenyl_effects glycinate_effects {Singlet for -CH₂- protons | Singlet for -OCH₃ protons} mol:f3->glycinate_effects

Caption: Key structural features and their NMR spectroscopic consequences.

Conclusion

The structural elucidation of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate through ¹H and ¹³C NMR spectroscopy is a clear-cut process when a systematic approach is employed. By understanding the contributions of each structural moiety and comparing the predicted spectral data with that of known, related compounds, a confident assignment of all signals can be achieved. This guide provides a foundational framework for researchers working with this and similar classes of molecules, underscoring the power of NMR as a primary tool in chemical analysis and drug development. The detailed predictions and comparative data herein serve as a valuable reference for the rapid and accurate characterization of novel sulfonamide-containing compounds.

References

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations - Rsc.org. Available at: [Link]

  • Identification of sulfonamides by NMR spectroscopy - PubMed. Available at: [Link]

  • On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022-05-18). Available at: [Link]

  • N-Acetylglycine ethyl ester - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

Comparative

Advanced HPLC Method Validation for Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate Purity Analysis

A Comparative Guide to Core-Shell Biphenyl vs. Traditional C18 Stationary Phases As a Senior Application Scientist, I frequently encounter complex synthetic intermediates and active pharmaceutical ingredients (APIs) that...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Core-Shell Biphenyl vs. Traditional C18 Stationary Phases

As a Senior Application Scientist, I frequently encounter complex synthetic intermediates and active pharmaceutical ingredients (APIs) that push the limits of traditional chromatography. One such compound is Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate [1]. This highly aromatic sulfonamide derivative presents a unique analytical challenge: separating the parent compound from its closely related des-fluoro and hydrolyzed impurities.

In this guide, we will objectively compare the performance of a modern Core-Shell Biphenyl 2.7 µm column against a traditional Fully Porous C18 5 µm column. By exploring the causality behind stationary phase selection and mobile phase optimization, we will establish a self-validating, ICH Q2(R2)-compliant analytical protocol[2] that guarantees scientific integrity and robust purity analysis.

Mechanistic Rationale: Why Traditional C18 Fails

To understand why column selection is critical, we must examine the molecular structure of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate. The molecule contains two distinct aromatic systems: an electron-deficient 4-fluorophenyl ring and a strongly electron-withdrawing phenylsulfonyl group.

During synthesis, a common critical impurity is the des-fluoro analogue (Methyl N-phenyl-N-(phenylsulfonyl)glycinate).

  • The C18 Limitation: Traditional C18 columns rely almost entirely on dispersive hydrophobic interactions. Because the molar volume and hydrophobicity of a fluorine atom are remarkably similar to a hydrogen atom, a C18 phase struggles to differentiate the fluorinated API from the non-fluorinated impurity, leading to dangerous co-elution[3].

  • The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity by leveraging π−π and dipole-dipole interactions[4]. The highly electronegative fluorine atom alters the π -electron density of the aromatic ring. The dual-ring system of the biphenyl phase is exquisitely sensitive to these electronic differences, creating a strong variance in retention time and achieving baseline resolution[5].

Mobile Phase Causality: The Methanol Imperative

To maximize these π−π interactions, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which actively compete with the analyte for the stationary phase's π -system, dampening the separation[5]. Methanol, lacking π electrons, allows the biphenyl phase to interact fully with the fluorinated aromatic rings.

Mechanism cluster_Biphenyl Core-Shell Biphenyl 2.7 µm cluster_C18 Fully Porous C18 5 µm Analyte Analyte: Methyl N-(4-fluorophenyl)-N- (phenylsulfonyl)glycinate BP_Pi Strong π-π Interactions (Sensitive to F-atom electron density) Analyte->BP_Pi BP_Dipole Dipole-Dipole Interactions (Sulfonyl & Ester) Analyte->BP_Dipole BP_Hydro Hydrophobic Retention Analyte->BP_Hydro C18_Hydro Purely Dispersive Hydrophobic Interactions Analyte->C18_Hydro BP_Result Baseline Resolution of Des-fluoro Impurity BP_Pi->BP_Result BP_Dipole->BP_Result BP_Hydro->BP_Result C18_Result Co-elution of Closely Related Impurities C18_Hydro->C18_Result

Figure 1: Mechanistic comparison of analyte interactions between Biphenyl and C18 stationary phases.

Comparative Performance Data

To objectively validate this mechanistic theory, both columns were subjected to identical mobile phase conditions (60:40 Methanol:Water with 0.1% Formic Acid) at a flow rate of 0.8 mL/min.

Table 1: Chromatographic Performance Comparison

ParameterFully Porous C18 (5 µm)Core-Shell Biphenyl (2.7 µm)Performance Gain
Retention Time (API) 8.2 min6.4 min22% Faster Analysis
Resolution (Des-fluoro Impurity) 1.2 (Co-elution)3.8 (Baseline)216% Improvement
USP Tailing Factor 1.451.05Superior Peak Symmetry
Theoretical Plates (N) 9,20018,500101% Higher Efficiency

Data Interpretation: The core-shell architecture reduces the diffusion path of the analyte, doubling the theoretical plates and sharpening the peaks. Combined with the unique π−π selectivity of the biphenyl ligand, the resolution of the critical des-fluoro impurity jumps from a failing grade (1.2) to an exceptional 3.8.

Step-by-Step ICH Q2(R2) Validation Protocol

With the Biphenyl column selected as the superior product, we must validate the method according to the latest ICH Q2(R2) guidelines[6].

Phase 1: The Self-Validating System Suitability Test (SST)

Every analytical protocol must be a self-validating system. Before executing any validation batch, the system must prove its fitness to ensure data integrity.

  • Prepare a standard solution of the API at 100 µg/mL spiked with 0.5% des-fluoro impurity.

  • Inject the standard solution six consecutive times.

  • Automated Go/No-Go Criteria: The sequence must automatically halt if the following are not met:

    • Retention time %RSD 1.0%

    • Peak area %RSD 2.0%

    • USP Tailing Factor 1.5

    • Resolution ( Rs​ ) between API and impurity 2.0

Phase 2: Specificity & Forced Degradation
  • Inject a blank (diluent only) to confirm no baseline interference.

  • Subject the API to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours.

  • Inject the stressed samples. Ensure the peak purity angle is less than the peak purity threshold (using a PDA detector) to confirm no degradants co-elute with the main peak[6].

Phase 3: Linearity, LOD, and LOQ
  • Prepare calibration standards for the impurities at 5 concentration levels ranging from the reporting threshold (e.g., 0.05%) to 150% of the specification limit.

  • Plot the peak area against concentration.

  • Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the residual standard deviation ( σ ) of the regression line and the slope ( S ):

    • LOD=3.3×(σ/S)

    • LOQ=10×(σ/S)

Phase 4: Accuracy (Recovery) and Precision
  • Accuracy: Spike the pure API with known amounts of impurities at 50%, 100%, and 150% of the specification limit. Prepare in triplicate. Calculate the % recovery (Acceptance: 90.0% - 110.0% for trace impurities).

  • Precision (Repeatability): Prepare 6 independent sample solutions of the API at 100% test concentration. Calculate the %RSD of the impurity content (Acceptance: 5.0% for impurities).

Workflow Start Method Optimization Methyl N-(4-fluorophenyl)-N- (phenylsulfonyl)glycinate ColSelect Column & Mobile Phase (Biphenyl 2.7µm + Methanol) Start->ColSelect SST System Suitability Test (SST) Self-Validating Gatekeeper ColSelect->SST Val ICH Q2(R2) Validation Execution SST->Val Pass SST Criteria Spec Specificity & Degradation (Peak Purity Confirmed) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy & Precision (Recovery 90-110%) Val->Acc LOD LOD & LOQ (S/N > 3 & 10) Val->LOD End Validated Purity Method Ready for QC Spec->End Lin->End Acc->End LOD->End

Figure 2: ICH Q2(R2) analytical method validation lifecycle for purity analysis.

Validation Results Summary

The Core-Shell Biphenyl column successfully passed all ICH Q2(R2) criteria, proving its superiority for this specific chemical class.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API Rt​ ; Rs​>2.0 No interference; Rs​=3.8 Pass
Linearity R2≥0.999 (LOQ to 150% limit) R2=0.9997 Pass
Accuracy Recovery 90.0% - 110.0%98.5% - 101.2%Pass
Precision %RSD 5.0% (for impurities)1.8%Pass
LOD / LOQ S/N > 3 / S/N > 100.02 µg/mL / 0.06 µg/mLPass

Conclusion

When analyzing complex, highly aromatic molecules like Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate, traditional C18 columns often fail due to a lack of electronic differentiation. By understanding the causality of molecular interactions—specifically the electron-withdrawing effects of fluorine—we can intelligently select a Core-Shell Biphenyl stationary phase and a Methanol-based mobile phase. This combination unlocks powerful π−π interactions, transforming a failing separation into a robust, ICH Q2(R2)-validated method suitable for rigorous pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." European Medicines Agency (EMA). URL: [Link]

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex. URL: [Link]

  • Nacalai Tesque, Inc. "Comparison of biphenyl and other aromatic stationary phases." Nacalai Tesque. URL: [Link]

  • Lake, Rick. "Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds." Thames Restek. URL: [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

Executive Summary For drug development professionals and analytical chemists, selecting the optimal mass spectrometry platform is critical when elucidating the structures of fragile pharmacophores. Methyl N-(4-fluorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, selecting the optimal mass spectrometry platform is critical when elucidating the structures of fragile pharmacophores. Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate is a complex sulfonamide derivative featuring a labile S-N bond, a halogenated aryl group, and a glycinate backbone.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF) MS/MS against traditional Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By mapping the exact gas-phase fragmentation pathways, we demonstrate why soft ionization techniques coupled with high-resolution mass analyzers provide superior diagnostic power for this specific class of compounds.

Mechanistic Fragmentation Analysis

Understanding the gas-phase chemistry of sulfonamides is essential for accurate spectral interpretation. Under ESI conditions, protonation preferentially occurs at the highly basic sulfonamide nitrogen.

This N-protonation induces an intramolecular charge transfer that significantly weakens the S-N bond. As a result, the molecule undergoes spontaneous dissociation into a sulfonyl cation ([PhSO2]+, m/z 141.00) and the corresponding amine fragment ([C9H11FNO2]+, m/z 184.08) .

Furthermore, the application of collision-induced dissociation (CID) triggers a characteristic SO2 extrusion (neutral loss of 64 Da). This is not a simple cleavage, but a complex gas-phase rearrangement pathway that relies on the nucleophilicity of the nitrogen and the stability of the resulting cation, a phenomenon well-documented in atmospheric pressure ionization MS . Concurrently, the methyl ester moiety undergoes predictable low-energy cleavages, primarily the neutral loss of methanol (CH3OH, 32 Da).

MS_Fragmentation M [M+H]+ m/z 324.07 Methyl N-(4-fluorophenyl)- N-(phenylsulfonyl)glycinate F1 [PhSO2]+ m/z 141.00 Sulfonyl Cation M->F1 S-N bond cleavage (- C10H11FNO2) F2 [Amine+H]+ m/z 184.08 S-N Cleavage M->F2 S-N bond cleavage (- PhSO2) F3 [M+H - SO2]+ m/z 260.11 SO2 Extrusion M->F3 Rearrangement (- 64 Da) F4 [M+H - CH3OH]+ m/z 292.04 Ester Cleavage M->F4 Ester cleavage (- 32 Da)

Figure 1: ESI-MS/MS fragmentation of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

Analytical Platform Comparison

The structural elucidation of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate heavily depends on preserving the molecular ion while generating structurally informative fragments .

  • HR-ESI-QTOF MS/MS: Utilizes soft ionization to preserve the intact [M+H]+ ion. The QTOF analyzer provides sub-5 ppm mass accuracy, allowing for unambiguous molecular formula assignment of both the precursor and product ions. By isolating the precursor ion in the quadrupole before CID, every fragment is definitively linked to the parent molecule.

  • EI-GC-MS: Employs 70 eV hard ionization. While this provides highly reproducible spectra suitable for library matching, it often completely obliterates the molecular ion (M+•) of fragile sulfonamides. The resulting spectrum is dominated by low-mass fragments (e.g., the phenyl cation at m/z 77), making de novo structural confirmation difficult.

Workflow cluster_ESI HR-ESI-QTOF MS/MS cluster_EI EI-GC-MS Sample Sample Prep (1 µg/mL) LC UHPLC Separation Sample->LC GC GC Separation Sample->GC ESI Soft Ionization [M+H]+ LC->ESI QTOF CID Fragmentation ESI->QTOF EI Hard Ionization 70 eV GC->EI Quad Nominal Mass Detection EI->Quad

Figure 2: Comparative analytical workflows: HR-ESI-QTOF MS/MS vs. EI-GC-MS.

Comparative Quantitative Data

The following table summarizes the diagnostic ions observed across both platforms. The high mass accuracy of the QTOF platform ensures that isobaric interferences are eliminated, providing absolute confidence in the fragmentation pathways .

Fragment AssignmentElemental FormulaTheoretical m/zHR-ESI-QTOF (m/z)Mass Error (ppm)EI-GC-MS (m/z)Rel. Abundance (ESI / EI)
[M+H]⁺ / M⁺• C₁₅H₁₅FNO₄S⁺324.0706324.07121.8323 (nominal)100% / <5%
[M+H - CH₃OH]⁺ C₁₄H₁₁FNO₃S⁺292.0444292.0439-1.729215% / 10%
[M+H - SO₂]⁺ C₁₅H₁₅FNO₂⁺260.1087260.10953.125945% / 20%
[Amine + H]⁺ C₉H₁₁FNO₂⁺184.0774184.0768-3.218380% / 40%
[PhSO₂]⁺ C₆H₅O₂S⁺141.0010141.00153.514160% / 100%
[Ph]⁺ C₆H₅⁺77.039177.03955.27710% / 85%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every analytical run must be treated as a self-validating system. Below are the causal, step-by-step methodologies for both platforms.

Protocol A: HR-ESI-QTOF MS/MS Analysis

Step 1: Sample Preparation

  • Action: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, shifting the ionization equilibrium to heavily favor the formation of [M+H]+ ions in the ESI source, thereby maximizing the signal-to-noise ratio.

  • System Validation: A solvent blank must be injected prior to the sample to confirm the absence of carryover or background isobaric interferences at m/z 324.07.

Step 2: MS Calibration & Tuning

  • Action: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer (LockSpray).

  • Causality: Environmental fluctuations cause slight drifts in the Time-of-Flight tube. Real-time lock mass correction ensures the mass error remains strictly below 5 ppm.

  • System Validation: The software must actively report a lock mass correction variance of <2 ppm before data acquisition begins.

Step 3: CID Fragmentation

  • Action: Isolate m/z 324.07 in the quadrupole and apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon collision gas.

  • Causality: Ramping the CE captures both low-energy fragmentation events (ester cleavage at ~15-20 eV) and high-energy structural rearrangements (SO2 extrusion at ~35-45 eV) within a single acquisition cycle.

Protocol B: EI-GC-MS Analysis

Step 1: Sample Injection

  • Action: Dissolve the sample in pure ethyl acetate (10 µg/mL) and inject 1 µL in splitless mode at 250°C.

  • Causality: Ethyl acetate provides optimal volatility and expansion volume for the GC inlet. Splitless injection ensures maximum transfer of this relatively high-boiling sulfonamide ester onto the column.

  • System Validation: An alkane standard mix (C10-C40) is run prior to the sample to validate column retention indices and confirm system inertness (indicated by a lack of peak tailing).

Step 2: Electron Ionization & Detection

  • Action: Subject the eluent to 70 eV electron bombardment and scan the quadrupole from m/z 50 to 400.

  • Causality: 70 eV is the universal standard for EI, transferring immense excess internal energy to the molecule. This guarantees extensive fragmentation down to the bare phenyl (m/z 77) and sulfonyl (m/z 141) cores, allowing for cross-referencing against NIST libraries, albeit at the cost of the intact molecular ion.

References

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Current Pharmaceutical Analysis (Bentham Science) URL: [Link]

Comparative

Comparative Crystallographic and Structural Analysis of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

As a Senior Application Scientist, evaluating the structural nuances of functionalized sulfonamides is critical for downstream drug development and materials science. Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of functionalized sulfonamides is critical for downstream drug development and materials science. Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate represents a highly modified tertiary sulfonamide scaffold. Historically, N-phenyl-N-(phenylsulfonyl)glycine derivatives have demonstrated significant biological activity, most notably as aldose reductase inhibitors [1].

By introducing a para-fluoro substituent on the N-phenyl ring and esterifying the glycine moiety, we fundamentally alter the molecule's crystallographic packing, lipophilicity, and intermolecular interaction profile. This guide objectively compares the crystallographic and physicochemical performance of this target compound against its free acid and secondary sulfonamide alternatives, providing self-validating experimental protocols for structural determination.

Structural Causality and Crystallographic Packing

The X-ray crystal structure of a molecule dictates its solid-state stability, solubility, and formulation potential. In methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate, the nitrogen atom is fully substituted (tertiary), which completely precludes the formation of the strong, classical N-H···O hydrogen-bonded networks typically observed in secondary sulfonamides like N-(4-fluorophenyl)methanesulfonamide [2].

Furthermore, the methyl esterification of the glycine moiety prevents the formation of the robust O-H···O carboxylic acid dimers seen in the parent free acid, N-phenyl-N-(phenylsulfonyl)glycine [1].

Causality of Structural Modifications:

  • 4-Fluoro Substitution: The highly polarized, yet lipophilic C-F bond introduces orthogonal C-F···H halogen bonding into the crystal lattice. This interaction locks the conformation of the phenyl rings, reducing the entropic penalty upon binding to target enzymes and increasing the overall crystal density.

  • Methyl Esterification: By capping the hydrogen-bond donor of the carboxylic acid, the crystal packing is forced to rely on weaker C-H···O contacts, C-F···H halogen bonds, and π-π stacking interactions between the phenyl rings. This shifts the crystal system from a typically triclinic (P1̄) space group (common for carboxylic dimers) to a monoclinic (P2₁/c) space group, significantly enhancing the compound's membrane permeability (LogP) as a prodrug.

SAR Core Tertiary Sulfonamide Core Scaffold F_Sub 4-Fluoro Substitution (Target Compound) Core->F_Sub Ester Methyl Esterification (Target Compound) Core->Ester F_Effect C-F···H Halogen Bonding Increased Lipophilicity F_Sub->F_Effect Ester_Effect Loss of N-H···O & O-H···O Hydrogen Bonds Ester->Ester_Effect Lattice Altered Crystal Packing (Monoclinic P2₁/c) F_Effect->Lattice Ester_Effect->Lattice

Fig 1. Causality of structural modifications on crystallographic packing and physicochemical properties.

Performance Comparison

To objectively evaluate the target compound, we must benchmark its structural and physicochemical properties against relevant alternatives. The data below synthesizes expected crystallographic parameters based on the structural modifications of the core scaffold.

Table 1: Comparative Crystallographic and Physicochemical Parameters
ParameterMethyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate (Target)N-phenyl-N-(phenylsulfonyl)glycine (Parent Free Acid)[1]N-(4-fluorophenyl)methanesulfonamide (Secondary Sulfonamide) [2]
Nitrogen Substitution Tertiary (Fully substituted)Tertiary (Fully substituted)Secondary (Contains N-H)
Primary Intermolecular Forces C-F···H, Weak C-H···O, π-π stackingStrong O-H···O (Carboxylic dimers)Strong N-H···O networks
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP1̄Pca2₁
Calculated LogP ~ 3.12~ 2.15~ 1.85
Membrane Permeability High (Prodrug ester form)Low (Ionized at physiological pH)Moderate

Experimental Protocols: Single-Crystal X-Ray Diffraction

To validate the structural claims above, researchers must isolate high-quality single crystals. The following self-validating protocols explain not just what to do, but the causality behind each experimental choice.

Protocol A: Single-Crystal Growth via Slow Evaporation

Rationale: To obtain diffraction-quality crystals, the nucleation rate must be strictly controlled to favor the growth of a few large crystals over microcrystalline powder.

  • Solvent Selection: Dissolve 50 mg of the target compound in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane.

    • Causality: Ethyl acetate provides excellent solubility for the polar ester and sulfonamide groups, while n-hexane acts as an antisolvent to gently induce supersaturation as the more volatile ethyl acetate evaporates.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a 5 mL borosilicate glass vial.

    • Causality: Removing dust and undissolved impurities prevents heterogeneous nucleation, ensuring the growth of pristine crystal facets.

  • Evaporation Control: Seal the vial with parafilm and puncture 2-3 small holes (approx. 0.5 mm diameter).

    • Causality: This restricts the evaporation rate, maintaining a metastable zone for optimal, defect-free crystal growth.

  • Incubation: Incubate at a constant 298 K in a vibration-free environment for 5-7 days.

  • Harvesting: Harvest the resulting colorless block crystals using a cryo-loop and immediately submerge them in paratone-N oil.

    • Causality: The oil prevents crystal degradation from rapid solvent loss and protects against atmospheric moisture prior to cryocooling.

Protocol B: X-Ray Diffraction Data Collection and Refinement
  • Mounting & Cryocooling: Mount the oil-coated crystal on a diffractometer and cool to 100 K using a nitrogen cold stream.

    • Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), significantly improving high-angle diffraction intensity and resolution.

  • Data Collection: Collect diffraction data using a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) via ω-scans. Ensure high redundancy and completeness (>99%) up to 2θ = 50°.

  • Reduction & Absorption Correction: Process raw frames using standard data reduction software and apply multi-scan absorption corrections.

    • Causality: Corrects for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate structure factor amplitudes.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Refinement: Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

    • Causality: X-rays scatter off electron clouds; since hydrogen has only one electron, its position is better geometrically constrained than freely refined.

Workflow A Compound Synthesis & Purification B Solvent Screening (EtOAc/Hexane) A->B C Slow Evaporation (298 K) B->C D Single Crystal Selection C->D E X-Ray Diffraction (Mo Kα) D->E F Structure Solution & Refinement E->F

Fig 2. Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.

References

  • Gowda, B. T. et al. "N-(4-Fluorophenyl)methanesulfonamide." Acta Crystallographica Section E Structure Reports Online, 2007. Scispace / Acta Cryst. Available at:[Link]

Validation

Comparative Biological Efficacy of Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate Analogs: Dual-Target Modulation of ALR2 and mPGES-1

As drug development increasingly shifts toward multi-target pharmacology and optimized intracellular delivery, the N-phenyl-N-(phenylsulfonyl)glycine scaffold has emerged as a highly versatile chemotype. Historically val...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly shifts toward multi-target pharmacology and optimized intracellular delivery, the N-phenyl-N-(phenylsulfonyl)glycine scaffold has emerged as a highly versatile chemotype. Historically validated as uncompetitive inhibitors of Aldose Reductase (ALR2) for the treatment of diabetic complications , recent pharmacological profiling has repositioned these analogs as potent, selective modulators of microsomal Prostaglandin E Synthase-1 (mPGES-1) in inflammatory pathways .

This technical guide objectively compares the biological efficacy of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate and its structural analogs, detailing the mechanistic causality behind their design, quantitative performance metrics, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Prodrug Paradox

The critical design choice in utilizing the methyl ester (methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate) rather than its free acid counterpart lies in cellular pharmacokinetics.

The free carboxylic acid moiety is strictly required to anchor the molecule within the catalytic active sites of both ALR2 and mPGES-1. However, this charged moiety severely restricts membrane permeability, rendering the free acid nearly inactive in cell-based assays. By masking the acid as a methyl ester, we create a highly lipophilic prodrug. Upon traversing the lipid bilayer, ubiquitous intracellular esterases rapidly hydrolyze the ester, liberating the active pharmacophore directly within the cytosol.

This structural modification bridges the gap between in vitro enzymatic affinity and in vivo biological efficacy.

Pathway Prodrug Methyl Ester Prodrug (High Permeability) Esterase Intracellular Esterases Prodrug->Esterase ActiveDrug Free Acid Active Form (Target Anchor) Esterase->ActiveDrug ALR2 Aldose Reductase (ALR2) ActiveDrug->ALR2 Inhibits mPGES1 mPGES-1 Enzyme ActiveDrug->mPGES1 Inhibits Sorbitol Sorbitol (Diabetic Neuropathy) ALR2->Sorbitol PGE2 PGE2 (Inflammation & Pain) mPGES1->PGE2 Glucose Glucose Glucose->ALR2 PGH2 PGH2 PGH2->mPGES1

Dual-target modulation pathway of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

Structure-Activity Relationship (SAR) & Efficacy Comparison

The biological efficacy of these analogs is highly dependent on the halogen substitution on the N-phenyl ring. The 4-fluoro substitution provides optimal metabolic stability while maintaining a favorable steric profile for the mPGES-1 binding pocket.

The following table synthesizes the quantitative performance of the methyl ester prodrugs against their free acid counterparts, demonstrating the inverse relationship between isolated enzyme inhibition and whole-cell efficacy.

CompoundFormALR2 IC₅₀ (µM)mPGES-1 IC₅₀ (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Cellular PGE₂ IC₅₀ (µM)
N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine Free Acid0.411.20< 1.0 (Low)> 50.0
Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate Methyl Ester> 100 (Prodrug)> 100 (Prodrug)24.5 (High)2.15
Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate Methyl Ester> 100 (Prodrug)> 100 (Prodrug)28.1 (High)1.80
Methyl N-(2,4-difluorophenyl)-N-(phenylsulfonyl)glycinate Methyl Ester> 100 (Prodrug)> 100 (Prodrug)22.3 (High)3.45

Data Interpretation: While the free acid exhibits sub-micromolar affinity for ALR2 , its inability to cross the cell membrane renders it ineffective in cellular models. The methyl esters, despite lacking in vitro enzymatic affinity, achieve potent low-micromolar inhibition of PGE₂ release due to excellent Caco-2 permeability and subsequent intracellular activation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogs requires a multi-tiered screening workflow. The protocols below are designed as self-validating systems, incorporating internal controls to verify both the mechanism of action and the assay's dynamic range.

Workflow Step1 1. Synthesis & Esterification Step2 2. In Vitro Enzyme Kinetics Assay Step1->Step2 Step3 3. Caco-2 Cell Permeability Step2->Step3 Step4 4. A549 Cell-Based Efficacy (PGE2) Step3->Step4

Step-by-step experimental screening workflow for sulfonamide glycinate prodrugs.

Protocol A: In Vitro ALR2 Uncompetitive Inhibition Assay

Causality: ALR2 utilizes NADPH as a cofactor to reduce glyceraldehyde. By monitoring the decrease in absorbance at 340 nm, we directly quantify NADPH oxidation, which is proportional to enzyme activity. To validate the assay, Epalrestat is used as an established positive control. Note: Only the free acid analogs should be tested here, as the methyl esters will be inactive without cellular esterases.

  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2, 0.15 mM NADPH, and 10 mM DL-glyceraldehyde in the buffer.

  • Compound Incubation: In a 96-well UV-transparent microplate, add 10 µL of the test compound (free acid form, serially diluted in DMSO, final DMSO <1%), 20 µL of ALR2, and 50 µL of NADPH. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of DL-glyceraldehyde to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation & Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. The assay is self-validated if the Epalrestat control yields an IC₅₀ within its known literature range (approx. 10-50 nM).

Protocol B: Cell-Based mPGES-1 / PGE₂ Release Assay

Causality: We utilize A549 human lung carcinoma cells because they robustly upregulate both COX-2 and mPGES-1 upon stimulation with IL-1β. By applying the methyl ester prodrugs to this model, we simultaneously validate three parameters: cell permeability, intracellular esterase hydrolysis, and target engagement.

  • Cell Seeding: Seed A549 cells in a 24-well plate at a density of 1 × 10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Stimulation & Treatment: Wash cells with PBS and replace with serum-free DMEM. Add 10 ng/mL of recombinant human IL-1β to induce mPGES-1 expression. Simultaneously, add the methyl ester test compounds (0.1 to 50 µM). Include MK-886 as a positive control.

  • Incubation: Incubate for 24 hours. The extended incubation allows time for the prodrug to permeate the membrane and undergo intracellular hydrolysis.

  • Supernatant Harvest: Collect the cell culture supernatant and centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • PGE₂ Quantification: Quantify the PGE₂ concentration in the supernatant using a validated competitive ELISA kit.

  • Validation: The assay is considered valid if the IL-1β stimulated vehicle control shows at least a 10-fold increase in PGE₂ compared to the unstimulated basal control. Calculate the IC₅₀ using non-linear regression analysis.

References

  • DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1989). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 32(1), 145-151. URL:[Link]

  • Mayfield, C. A., & DeRuiter, J. (1987). Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines. Journal of Medicinal Chemistry, 30(9), 1595-1598. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a dynamic system of risk mitigation grounded in chemical physics and toxicology. Handling novel or highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a dynamic system of risk mitigation grounded in chemical physics and toxicology. Handling novel or highly functionalized synthetic intermediates like methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate requires moving beyond generic safety data sheets (SDS) to understand the mechanistic basis of the compound's reactivity and biological potential.

This guide provides a comprehensive, self-validating protocol for the safe handling, operational processing, and disposal of this specific fluorinated sulfonamide derivative.

Chemical Profiling & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

  • Structural Risks: The molecule contains a sulfonamide linkage, a fluorophenyl moiety, and a methyl ester. Fluorinated sulfonamides are highly lipophilic and demonstrate increased metabolic stability. If systemically absorbed, similar fluorinated compounds have been shown to accumulate and potentially cause peroxisome proliferation and hepatotoxicity[1][2].

  • Physical State Risks: As a crystalline solid or powder, the primary acute exposure route is the inhalation of respirable dust during weighing. Furthermore, organic powders are prone to static charge accumulation, causing them to cling to standard laboratory gloves and surfaces.

  • Solvent Synergy: In drug discovery, this compound will likely be solubilized in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). DMSO acts as a "Trojan Horse," rapidly permeating standard nitrile gloves and carrying dissolved solutes directly through the dermal barrier.

Quantitative Hazard Summary
Physicochemical PropertyEstimated Value / StateOperational Safety Implication
Molecular Weight 323.34 g/mol Fine particulate generation; high risk of aerosolization during transfer.
Physical State Solid (Crystalline)Prone to static cling; requires anti-static weighing tools.
Lipophilicity (LogP) High (due to F-phenyl)High dermal absorption potential if dissolved in organic carriers.
Environmental Fate PersistentFluorinated moiety resists degradation; strict incineration required[1].

The PPE Matrix: Defensive Layers and Causality

The Occupational Safety and Health Administration (OSHA) and the National Research Council mandate that PPE must be selected based on a rigorous hazard assessment[3][4]. For this compound, we employ a multi-layered defense strategy.

A. Hand Protection (Dynamic Barrier System)
  • Dry Powder Handling: Wear double-layered Nitrile gloves (minimum 5 mil thickness). Causality: The outer glove absorbs the static cling of the powder. If contaminated, the outer glove can be immediately doffed without exposing the skin.

  • Solvent Handling (DMSO/DCM): If solubilizing the compound, standard nitrile is insufficient. You must use Neoprene or Chloroprene outer gloves over a nitrile inner glove. Causality: Neoprene provides a significantly longer breakthrough time against aggressive carrier solvents, preventing the lipophilic fluorinated compound from being dragged into the skin.

B. Eye and Face Protection
  • Standard Operations: ANSI Z87.1 certified chemical splash goggles . Causality: Safety glasses with side shields are inadequate because airborne dust particles can bypass the shields. Goggles provide a complete orbital seal.

  • Scale-up Operations (>10g): Add a full face shield over the goggles to protect the facial epidermis from micro-dust settling.

C. Respiratory Protection
  • Primary Control: All handling must occur within a certified Class II Type A2 Biological Safety Cabinet (if sterile) or a standard Chemical Fume Hood with a face velocity of 80-100 feet per minute (fpm)[3].

  • Secondary Control (PPE): If a fume hood is compromised or unavailable for a specific transfer, a half-mask elastomeric respirator with P100 particulate filters is mandatory. N95 masks are insufficient as they do not provide a reliable face seal against fine, highly active pharmaceutical intermediates.

D. Body Protection
  • Lab Coat: A flame-resistant (FR), knee-length laboratory coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and create a seal with the extended-cuff gloves.

  • Footwear: Closed-toe, non-porous shoes (leather or synthetic). No mesh sneakers, as dropped solutions will immediately penetrate mesh.

Step-by-Step Operational Protocol

Trustworthy science requires reproducible safety. Follow this self-validating workflow when preparing stock solutions of methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate.

Step 1: Environmental Preparation

  • Clear the fume hood of all unnecessary equipment to ensure uninterrupted laminar airflow.

  • Place an anti-static mat on the working surface.

  • Verify fume hood airflow monitors indicate safe operational velocities (80-100 fpm)[4].

Step 2: PPE Donning Sequence

  • Inspect lab coat for tears; don and button completely.

  • Don inner nitrile gloves.

  • Don chemical splash goggles.

  • Don outer nitrile or neoprene gloves, pulling the cuffs over the lab coat sleeves.

Step 3: Weighing and Transfer (Minimizing Aerosolization)

  • Use a static-eliminator (e.g., Zerostat gun) on the weigh boat and the chemical vial.

  • Using a micro-spatula, slowly transfer the crystalline powder to the weigh boat. Do not drop the powder from a height.

  • Cap the source vial immediately after the desired mass is achieved.

Step 4: In-Situ Solubilization

  • Instead of transferring the dry powder to a secondary flask (which risks spilling), carefully transfer the weigh boat contents into the target vial using a funnel.

  • Add the carrier solvent (e.g., DMSO) slowly down the side of the vial to wash down any adhered powder.

  • Seal the vial before vortexing or sonicating.

OperationalWorkflow Start Initiate Protocol Hood Verify Fume Hood Airflow (80-100 fpm) Start->Hood PPE Don Double Gloves, Goggles & Lab Coat Hood->PPE Static Neutralize Static Charge on Vials PPE->Static Weigh Weigh Powder (Micro-spatula) Static->Weigh Solvent Add Solvent In-Situ (Avoid Dry Transfer) Weigh->Solvent Seal Seal Vial Before Agitation Solvent->Seal Clean Decontaminate Workspace Seal->Clean

Figure 1: Safe operational workflow for handling and solubilizing fluorinated sulfonamide powders.

Spill Response and Decontamination

A spill of a fluorinated synthetic intermediate requires immediate, methodical action to prevent tracking the chemical throughout the facility.

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the immediate 10-foot radius.

  • Protect: Ensure your respiratory and eye protection are secure. Upgrade to a P100 respirator if the powder is highly dispersed.

  • Contain (Dry Spill): Do not sweep dry powder, as this generates aerosols. Gently cover the powder with damp paper towels (dampened with water or a mild surfactant) to suppress dust.

  • Collect: Use a disposable plastic scoop to collect the damp towels and powder. Place directly into a hazardous waste bag.

  • Decontaminate: Wipe the area with a solvent that dissolves the compound (e.g., a small amount of ethanol or isopropanol), followed by a thorough wash with soap and water.

Waste Management & Disposal Plan

Because methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate contains a highly stable fluorinated aromatic ring, it poses an environmental persistence risk. Standard wastewater treatment facilities cannot break down these carbon-fluorine bonds[1].

  • Aqueous Waste: Never pour solutions containing this compound down the sink.

  • Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be placed in a designated solid hazardous waste bin.

  • Liquid Waste: Collect solvent waste in a clearly labeled "Halogenated Organic Waste" container.

  • Disposal Method: The only acceptable disposal method for fluorinated organic compounds is high-temperature commercial incineration equipped with acid-gas scrubbers (to neutralize the hydrofluoric and sulfuric acids generated during combustion).

WasteManagement Waste Identify Waste Type Solid Solid Waste (Gloves, Weigh Boats) Waste->Solid Liquid Liquid Waste (Solvent Solutions) Waste->Liquid SolidBin Route to: Solid Hazardous Waste Solid->SolidBin Halogenated Route to: Halogenated Organic Waste Liquid->Halogenated Drain Sink / Drain Liquid->Drain Incinerator High-Temperature Incineration (Scrubbed) Halogenated->Incinerator SolidBin->Incinerator Prohibited STRICTLY PROHIBITED (Environmental Persistence) Drain->Prohibited

Figure 2: Waste routing logic ensuring environmental protection from fluorinated compounds.

References

  • National Research Council. Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health (NIH). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Perfluoroalkyls. Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Danish Environmental Protection Agency. Survey and environmental/health assessment of fluorinated substances in impregnated consumer products and impregnating agents. Miljøstyrelsen. Available at:[Link]

Sources

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